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  • Product: Bis(chloromethyl)sulfate
  • CAS: 73455-05-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural and Reactive Differences Between Bis(chloromethyl)sulfate and Methylene bis(chlorosulfate)

For researchers, scientists, and professionals in drug development, the precise selection of reagents is paramount. Subtle differences in chemical structure can lead to vastly different outcomes in reactivity, stability,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise selection of reagents is paramount. Subtle differences in chemical structure can lead to vastly different outcomes in reactivity, stability, and application. This guide delves into the critical distinctions between two structurally related but functionally distinct sulfur-containing compounds: Bis(chloromethyl)sulfate and Methylene bis(chlorosulfate). While their names may appear similar, their atomic connectivity imparts unique chemical personalities that dictate their use in synthesis and materials science. This document provides a comprehensive analysis of their structure, properties, synthesis, and reactivity, offering field-proven insights to guide experimental design and application.

Unraveling the Isomerism: A Tale of Two Structures

The primary and most crucial difference between Bis(chloromethyl)sulfate and Methylene bis(chlorosulfate) lies in their fundamental atomic arrangement. They are constitutional isomers, sharing the same molecular formula but differing in the connectivity of their atoms. This structural divergence is the root cause of their distinct chemical behaviors.

  • Bis(chloromethyl)sulfate (CAS 73455-05-7) : In this molecule, a central sulfate group is flanked by two chloromethyl ether moieties. The connectivity follows the pattern C-O-S-O-C. This arrangement means the two chloromethyl groups are separated by a sulfate bridge.

  • Methylene bis(chlorosulfate) (CAS 92975-18-3) : Here, a central methylene bridge connects the oxygen atoms of two independent chlorosulfate groups. The atomic linkage is O-S-C-S-O, specifically with the formula CH₂(OSO₂Cl)₂.[1] This structure is derived from the double insertion of sulfur trioxide into the C-Cl bonds of dichloromethane.[1][2]

The following diagrams, rendered using the DOT language, visually articulate this fundamental structural isomerism.

G cluster_0 Bis(chloromethyl)sulfate (ClCH₂O)₂SO₂ S1 S O1 O S1->O1 O2 O S1->O2 O3 O S1->O3 O4 O S1->O4 C1 C O3->C1 C2 C O4->C2 Cl1 Cl C1->Cl1 Cl2 Cl C2->Cl2

Caption: Structure of Bis(chloromethyl)sulfate.

G cluster_1 Methylene bis(chlorosulfate) CH₂(OSO₂Cl)₂ C_mid C O1_left O C_mid->O1_left O1_right O C_mid->O1_right S1_left S O1_left->S1_left O2_left O S1_left->O2_left O3_left O S1_left->O3_left Cl1_left Cl S1_left->Cl1_left S1_right S O1_right->S1_right O2_right O S1_right->O2_right O3_right O S1_right->O3_right Cl1_right Cl S1_right->Cl1_right

Caption: Structure of Methylene bis(chlorosulfate).

Comparative Physicochemical Properties

The variance in atomic arrangement directly translates to differences in fundamental physical and chemical properties. These properties are crucial for handling, reaction setup, and purification.

PropertyBis(chloromethyl)sulfateMethylene bis(chlorosulfate)
CAS Number 73455-05-7[3][4][5]92975-18-3[1][6][7]
Molecular Formula C₂H₄Cl₂O₄S[3][4]CH₂Cl₂O₆S₂[1][7]
Molecular Weight 195.02 g/mol [3][4]245.1 g/mol [1]
Appearance Colorless to yellow liquid[8]Colorless liquid, Off-White Oil[1][7]
Boiling Point 96-97 °C @ 14 Torr[3]304.7 °C @ 760 mmHg[1]
Density 1.60 g/cm³[3]2.0 g/cm³[1][7]

Synthesis Pathways: A Reflection of Structure

The methods used to synthesize these isomers are fundamentally different and provide insight into their structural assembly.

Synthesis of Methylene bis(chlorosulfate)

This compound is typically prepared through the reaction of dichloromethane (CH₂Cl₂) with sulfur trioxide (SO₃).[1][2] The reaction proceeds in a stepwise manner:

  • First Insertion: One molecule of SO₃ inserts into a carbon-chlorine bond of dichloromethane to form the intermediate, chloromethyl chlorosulfate (CMCS).[1][2]

  • Second Insertion: A second molecule of SO₃ reacts with CMCS to yield the final product, Methylene bis(chlorosulfate).[1][2]

The molar ratio of SO₃ to CH₂Cl₂ can be adjusted to favor the formation of either the intermediate or the final product.[9] A mole ratio greater than 2.5:1 (SO₃:CH₂Cl₂) favors Methylene bis(chlorosulfate) as the sole product.[9] The reaction is often catalyzed by trimethyl borate to increase the rate.[2][10]

G start Dichloromethane (CH₂Cl₂) so3_1 + SO₃ intermediate Chloromethyl chlorosulfate (CMCS) (ClCH₂OSO₂Cl) so3_1->intermediate so3_2 + SO₃ product Methylene bis(chlorosulfate) (CH₂(OSO₂Cl)₂) so3_2->product catalyst Trimethyl Borate (Catalyst) catalyst->so3_1 Accelerates catalyst->so3_2 Accelerates

Caption: Synthesis of Methylene bis(chlorosulfate).

Synthesis of Bis(chloromethyl)sulfate

The synthesis of Bis(chloromethyl)sulfate involves different precursors. A common route involves the reaction of paraformaldehyde with chlorosulfonic acid.[11] This method is analogous to the synthesis of the highly carcinogenic bis(chloromethyl) ether, where hydrochloric acid is used instead of chlorosulfonic acid.[11] This synthetic origin underscores the C-O-S-O-C connectivity.

Reactivity and Mechanistic Insights: The Core Directive

The structural isomerism is most profoundly expressed in the reactivity of these two compounds. Their behavior in the presence of nucleophiles differs significantly due to the distinct nature of the electrophilic centers and leaving groups.

Methylene bis(chlorosulfate): A Bifunctional Chlorosulfating Agent

The reactivity of Methylene bis(chlorosulfate) is dominated by the two chlorosulfate groups (-OSO₂Cl).[1] The sulfur atom in each group is highly electrophilic and susceptible to nucleophilic attack.

  • Primary Reactive Site: The primary mode of reaction involves nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. This makes the compound an effective agent for introducing a sulfate bridge.

  • Secondary Reactivity: The methylene carbon can also be subject to nucleophilic attack, displacing a chlorosulfate group (-OSO₂Cl), which is a good leaving group.

Its reactivity is reported to be intermediate, positioned between the highly reactive methyl chlorosulfate and the less reactive chloromethyl chlorosulfate.[1][10]

Bis(chloromethyl)sulfate: A Bifunctional Alkylating Agent

In contrast, Bis(chloromethyl)sulfate functions as a potent bifunctional alkylating (specifically, chloromethylating) agent.

  • Primary Reactive Site: The key reactive centers are the two methylene carbons (the -CH₂- groups). Each is attached to both an oxygen atom and a chlorine atom. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions (Sₙ1 or Sₙ2).

  • Mechanism: The presence of the adjacent oxygen atom can stabilize a developing positive charge on the carbon, facilitating an Sₙ1-type mechanism. In an Sₙ2 reaction, the carbon is highly susceptible to backside attack by a nucleophile, displacing the chloride. The sulfate bridge acts as a linker, allowing this molecule to crosslink two nucleophilic sites.

The reactivity of this compound is analogous to that of bis(chloromethyl) ether, which is a powerful and well-known alkylating agent.[11]

Applications in Science and Industry

The differing reactivities of these isomers lead to distinct applications.

  • Bis(chloromethyl)sulfate : Due to its potent alkylating nature, it is used as a crosslinking agent, particularly in the synthesis of polymers and ion-exchange resins.[11] It serves as a reagent to introduce a -CH₂-O-SO₂-O-CH₂- linker between nucleophilic substrates.

  • Methylene bis(chlorosulfate) : This compound has found utility in several specialized areas. It is used in organic synthesis for preparing bis(acyloxy)methanes.[9] A significant application is its evaluation as a non-volatile electrolyte for high-reliability lithium batteries, particularly for military applications where safety and stability are critical.[1][9]

Safety and Handling: A Critical Overview

Both compounds must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bis(chloromethyl)sulfate : As a potent bifunctional alkylating agent, it is expected to be toxic and potentially carcinogenic. Its structural similarity to bis(chloromethyl) ether, a known potent human carcinogen, warrants treating it with the highest level of precaution.[12][13]

  • Methylene bis(chlorosulfate) : While specific toxicology data is limited, its reactive nature suggests it is corrosive and will cause severe irritation to the skin, eyes, and respiratory tract. It is noted as being moisture-sensitive.[7]

Conclusion: Structure Dictates Function

  • Bis(chloromethyl)sulfate, (ClCH₂O)₂SO₂, is a bifunctional alkylating agent that reacts at its carbon centers.

  • Methylene bis(chlorosulfate), CH₂(OSO₂Cl)₂, is a bifunctional chlorosulfating agent that primarily reacts at its sulfur centers.

A thorough understanding of their distinct structures is essential for any researcher or scientist to ensure the intended chemical transformation and to avoid unexpected and potentially hazardous outcomes. This guide serves as a foundational reference to enable informed decisions in the laboratory and in the development of novel chemical entities.

References

  • LookChem. Cas 73455-05-7,BIS(CHLOROMETHYL)SULFATE. Available from: [Link]

  • Chemdad. Methylene bis-(chlorosulfate) (MBCS). Available from: [Link]

  • Google Patents. US4649209A - Process for preparing methyl chlorosulfates.
  • Cheméo. Chemical Properties of Bis(chloromethyl) sulfide (CAS 3592-44-7). Available from: [Link]

  • PubMed. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. Available from: [Link]

  • PubChem. Bis(chloromethyl) Sulfide. Available from: [Link]

  • ResearchGate. Development of a Process for the Preparation of Chloromethyl Chlorosulfate | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. Available from: [Link]

  • ResearchGate. The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Available from: [Link]

  • PubChem. Methyl chlorosulphate. Available from: [Link]

  • Wikipedia. Bis(chloromethyl) ether. Available from: [Link]

  • PubChemLite. Bis(chloromethyl) sulfide (C2H4Cl2S). Available from: [Link]

  • INCHEM. ICSC 0508 - 4,4'-METHYLENE BIS(2-CHLOROANILINE). Available from: [Link]

  • Spectrum. SAFETY DATA SHEET. Available from: [Link]

  • ResearchGate. Reaction of tert‐butyl acetoacetate with chloromethyl chlorosulfate (1)... Available from: [Link]

  • INCHEM. Bis(chloromethyl)ether and Chloromethyl Methyl Ether (technical-grade) (Suppl7). Available from: [Link]

  • Canada.ca. Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Available from: [Link]

  • Environmental Protection Agency (EPA). Pesticides - Fact Sheet for Methylene bis(thiocyanate). Available from: [Link]

Sources

Exploratory

Bis(chloromethyl)sulfate decomposition products in water

Hydrolytic Degradation of Bis(chloromethyl)sulfate in Aqueous Media: Mechanisms, Kinetics, and Analytical Protocols Electrophilic Nature and Hydrolytic Susceptibility Bis(chloromethyl)sulfate (BCMS) is a potent, bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Hydrolytic Degradation of Bis(chloromethyl)sulfate in Aqueous Media: Mechanisms, Kinetics, and Analytical Protocols

Electrophilic Nature and Hydrolytic Susceptibility

Bis(chloromethyl)sulfate (BCMS) is a potent, bifunctional alkylating agent characterized by its highly electrophilic chloromethyl groups attached to a central sulfate ester core[1]. In drug development and environmental toxicology, understanding the aqueous stability of such electrophiles is critical. When introduced into an aqueous matrix, BCMS does not persist; the strong electron-withdrawing nature of the sulfate and chlorine atoms renders the ester bonds highly susceptible to nucleophilic attack by water[2].

As a Senior Application Scientist, I approach the degradation of BCMS not merely as a disappearance of the parent compound, but as a cascade of reactive intermediates. The hydrolysis of BCMS is a heavily exothermic process that rapidly alters the pH of the surrounding medium, which in turn auto-catalyzes further degradation.

The Mechanistic Pathway: From Ester to Aldehyde

The degradation of BCMS in water proceeds via a two-stage mechanistic pathway.

Stage 1: Ester Hydrolysis Water acts as a nucleophile, attacking the sulfur or carbon center to cleave the sulfate ester bonds. This yields one equivalent of sulfuric acid (H₂SO₄) and two equivalents of a highly transient α-chloroalcohol intermediate known as chloromethanol (ClCH₂OH).

Stage 2: Unimolecular Elimination Chloromethanol is thermodynamically unstable. Driven by the superior leaving group ability of the chloride ion and the thermodynamic stability of the resulting C=O double bond, chloromethanol undergoes a rapid 1,2-elimination of hydrogen chloride (HCl) to form formaldehyde (HCHO)[3]. In aqueous solutions, this elimination is heavily catalyzed by water molecules, which form cyclic transition states that act as proton shuttles, significantly lowering the activation energy barrier compared to isolated gas-phase decomposition[4].

The terminal stoichiometric equation is: (ClCH₂O)₂SO₂ + 2 H₂O → 2 HCHO + 2 HCl + H₂SO₄

Pathway BCMS Bis(chloromethyl)sulfate (BCMS) Intermediate Chloromethanol (ClCH2OH) BCMS->Intermediate Hydrolysis (+H2O) Sulfuric Sulfuric Acid (H2SO4) BCMS->Sulfuric Leaving Group Water Water (H2O) Water->Intermediate Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde Elimination (-HCl) HCl Hydrogen Chloride (HCl) Intermediate->HCl

Fig 1. Two-step hydrolytic degradation pathway of bis(chloromethyl)sulfate.

Kinetic Dynamics and Intermediate Stability

The transient nature of chloromethanol dictates the kinetic profile of the reaction. Because the elimination of HCl from chloromethanol is faster than the initial hydrolysis of the sulfate ester in standard aqueous conditions, chloromethanol does not accumulate.

Table 1: Kinetic and Thermodynamic Parameters of BCMS Hydrolysis Intermediates

Chemical SpeciesReaction PathwayEnvironmental MatrixRate Constant / Kinetic Behavior
Chloromethanol Unimolecular elimination to HCHO + HClGas Phase k=1.6×10−3 s−1 [4]
Chloromethanol Water-catalyzed elimination to HCHO + HClAqueous SolutionAccelerated (Lower Activation Barrier)[4]
BCMS Nucleophilic acyl substitution (Hydrolysis)Aqueous SolutionRapid (Highly pH dependent)[1]

Self-Validating Analytical Protocol for Hydrolysis Monitoring

In analytical chemistry, tracking only the disappearance of a parent compound is a flawed paradigm; it cannot differentiate between complete degradation and the formation of metastable intermediates (e.g., chloromethyl hydrogen sulfate). To ensure scientific integrity, we must employ a Self-Validating System .

By multiplexing High-Performance Liquid Chromatography (HPLC) for the organic fragment and Ion Chromatography (IC) for the inorganic fragments, we enforce a strict mass balance. Exactly 2 moles of Cl⁻ and 1 mole of SO₄²⁻ must be detected for every mole of BCMS consumed.

Causality in Experimental Choices:

  • Why DNPH Derivatization? Formaldehyde is highly volatile and lacks a strong UV chromophore. Reacting it with 2,4-dinitrophenylhydrazine (DNPH) traps the aldehyde as a stable hydrazone, shifting its absorbance to 360 nm for high-sensitivity HPLC-UV detection.

  • Why Ion Chromatography? Quantifying HCHO alone does not prove complete sulfate hydrolysis. Tracking the stoichiometric release of Cl⁻ and SO₄²⁻ validates the complete cleavage of both the C-Cl and S-O bonds.

Workflow Start Aqueous BCMS Sample Split Aliquot Splitting Start->Split Deriv DNPH Derivatization Split->Deriv Organic Pathway IC Ion Chromatography (Cl- & SO4 2-) Split->IC Inorganic Pathway HPLC HPLC-UV (HCHO Detection) Deriv->HPLC Data Mass Balance Reconciliation HPLC->Data IC->Data

Fig 2. Orthogonal analytical workflow for monitoring BCMS hydrolysis products.

Step-by-Step Methodology

Step 1: Matrix Preparation and Reaction Initiation

  • Prepare a 50 mM phosphate buffer (pH 7.4) to simulate physiological conditions, ensuring the buffer capacity can absorb the generated H₂SO₄ and HCl without drastic pH shifts.

  • Spike the buffer with BCMS to a final concentration of 1.0 mM. (Caution: BCMS is a severe alkylating hazard; perform strictly in a fume hood using appropriate PPE).

Step 2: Aliquot Quenching and Derivatization (Organic Pathway)

  • At predefined time intervals (e.g., 0, 5, 15, 30, 60 minutes), extract a 500 µL aliquot.

  • Immediately quench the aliquot into 500 µL of an acidic DNPH solution (0.1% DNPH in acetonitrile with 1% phosphoric acid).

  • Incubate at 40°C for 30 minutes to ensure complete hydrazone formation.

Step 3: Chromatographic Resolution

  • HPLC-UV: Inject 10 µL of the DNPH-derivatized sample onto a C18 reverse-phase column. Elute using an isocratic mixture of 60:40 Acetonitrile:Water. Monitor absorbance at 360 nm to quantify formaldehyde.

  • Ion Chromatography (Inorganic Pathway): Take a parallel 500 µL aliquot, dilute 1:10 in ultra-pure water, and inject onto an anion-exchange column using a KOH gradient. Monitor via suppressed conductivity to quantify Cl⁻ and SO₄²⁻.

Step 4: Mass Balance Reconciliation

  • Plot the molar concentrations of HCHO, Cl⁻, and SO₄²⁻ over time.

  • Validate that the terminal plateau reaches 2.0 mM HCHO, 2.0 mM Cl⁻, and 1.0 mM SO₄²⁻, confirming 100% hydrolytic conversion.

Toxicological Implications

The degradation profile of BCMS reveals a critical toxicological reality: while water neutralizes the primary alkylating threat of the intact sulfate ester, it rapidly replaces it with secondary hazards. The generation of formaldehyde (a known cross-linking carcinogen) and strong mineral acids (HCl and H₂SO₄) means that aqueous exposure or spills of BCMS immediately transition from an alkylation hazard to a severe corrosive and protein-binding hazard[5].

References

  • Title: Study of Industrial Data on Candidate Chemicals for Testing: Research Report No.
  • Title: A Comparative Analysis of the Reactivity of Fluoromethanol and Chloromethanol Source: Benchchem URL
  • Title: A Theoretical Study of the Mechanism of the Water-Catalyzed HCl Elimination Reactions of CHXCl(OH) (X = H, Cl)

Sources

Foundational

Thermophysical Characterization of Bis(chloromethyl)sulfate: Boiling Point, Density, and Methodological Validation

As a Senior Application Scientist, I frequently encounter the challenge of scaling up reactive intermediates where precise thermophysical data dictates the boundary between a controlled process and a catastrophic failure...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist, I frequently encounter the challenge of scaling up reactive intermediates where precise thermophysical data dictates the boundary between a controlled process and a catastrophic failure. Bis(chloromethyl)sulfate (CAS: 73455-05-7) is a potent bifunctional alkylating agent. Its dual chloromethyl groups render it highly reactive, but this reactivity also demands rigorous handling and analytical protocols.

In this technical guide, we dissect the core thermophysical properties of bis(chloromethyl)sulfate—specifically its boiling point and density—and outline self-validating experimental workflows for their determination. These metrics dictate reactor design, distillation parameters, and safety margins in drug development and fine chemical synthesis.

Quantitative Thermophysical Data

Bis(chloromethyl)sulfate exhibits a relatively high density and a boiling point that necessitates reduced-pressure distillation[1]. The table below summarizes the critical data points required for process engineering.

PropertyValueConditionsClinical/Synthetic Relevance
CAS Number 73455-05-7N/AUnique identifier for safety tracking.
Molecular Formula C₂H₄Cl₂O₄SN/ADictates molecular weight (195.02 g/mol )[2].
Boiling Point 96 - 97 °C14 Torr (Reduced Pressure)Requires high-vacuum distillation to avoid decomposition[1].
Density 1.60 g/cm³Standard ambient temperatureHigh density affects phase separation in liquid-liquid extraction[1].

Data synthesized from verified chemical databases including LookChem[1] and ChemicalBook[3].

Mechanistic Insights into Thermophysical Properties

Why does bis(chloromethyl)sulfate possess a density of 1.60 g/cm³ and a boiling point of 96-97 °C at 14 Torr?

  • Density Causality: The high density is a direct consequence of the heavy atom count (two chlorine atoms and one sulfur atom) packed into a relatively small molecular volume. Halogenated sulfates inherently exhibit dense molecular packing due to strong intermolecular dipole-dipole interactions driven by the highly electronegative oxygen and chlorine atoms[2].

  • Boiling Point Causality: The sulfate core combined with the polar chloromethyl groups creates a substantial molecular dipole. At standard atmospheric pressure (760 Torr), the boiling point would theoretically exceed 200 °C. However, at such elevated temperatures, the molecule is prone to thermal decomposition, potentially releasing toxic sulfur oxides and hydrogen chloride gas. Therefore, empirical boiling point determinations are exclusively performed under reduced pressure (e.g., 14 Torr) to maintain the structural integrity of the compound during distillation[1].

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and reproducibility, the following step-by-step methodologies incorporate built-in validation checks. These are closed-loop systems designed to catch errors before they propagate.

Protocol A: Reduced-Pressure Boiling Point Determination

Objective: To accurately measure the boiling point of bis(chloromethyl)sulfate while preventing thermal degradation.

  • Apparatus Assembly & Leak Testing (Validation Step): Assemble a short-path distillation apparatus. Before introducing the chemical, evacuate the system to 10 Torr and seal it. Monitor the pressure for 15 minutes. A pressure rise indicates a leak. Causality: Oxygen ingress at elevated temperatures can trigger oxidative decomposition of the sulfate.

  • Sample Introduction: Introduce 50 mL of high-purity bis(chloromethyl)sulfate into the boiling flask. Add PTFE boiling stones to provide nucleation sites, preventing superheating and explosive bumping.

  • Vacuum Equilibration: Apply a dynamic vacuum and stabilize the pressure precisely at 14 Torr using a digital vacuum controller.

  • Controlled Heating: Apply heat using a silicone oil bath. Ramp the temperature at a rate of 2 °C/min. Causality: A slow ramp rate ensures thermal equilibrium between the liquid and vapor phases, preventing artificially high thermometer readings.

  • Data Acquisition: Record the temperature when a steady reflux ring reaches the thermometer bulb and distillate begins to collect. Cross-reference the observed 96-97 °C plateau with the pressure log to ensure the 14 Torr condition was maintained.

Protocol B: High-Precision Density Measurement via Pycnometry

Objective: To determine the density of bis(chloromethyl)sulfate at standard ambient temperature.

  • Calibration (Validation Step): Clean a 10 mL Gay-Lussac pycnometer with acetone and dry under nitrogen. Weigh the empty pycnometer ( W0​ ). Fill with ultra-pure HPLC-grade water, equilibrate to exactly 20.0 °C in a water bath, and weigh ( Ww​ ). Calculate the exact volume using the known density of water at 20 °C.

  • Sample Thermal Equilibration: Place the bis(chloromethyl)sulfate sample in a sealed vial within the same 20.0 °C water bath for 30 minutes. Causality: Density is highly temperature-dependent; a 1 °C deviation can alter the density reading by up to 0.1%, which is unacceptable for process scale-up calculations.

  • Filling and Weighing: Carefully fill the pycnometer with the equilibrated bis(chloromethyl)sulfate, avoiding bubble formation. Insert the capillary stopper; excess liquid will be expelled. Wipe the exterior dry with a lint-free wipe.

  • Measurement: Weigh the filled pycnometer ( Ws​ ).

  • Calculation: Density ( ρ ) = (Ws​−W0​)/Volume . The result should yield 1.60 g/cm³.

Workflow Visualization

The following diagram illustrates the logical flow of our thermophysical validation process, emphasizing the critical feedback loops that ensure data integrity.

ThermophysicalWorkflow Synthesis Bis(chloromethyl)sulfate Synthesis Vacuum System Leak Test (Hold at 10 Torr) Synthesis->Vacuum Aliquot A Calib Pycnometer Calibration (HPLC Water @ 20 °C) Synthesis->Calib Aliquot B Vacuum->Vacuum Fail (Recalibrate) BP_Det Boiling Point Determination (96-97 °C @ 14 Torr) Vacuum->BP_Det Pass Data_Val Data Cross-Validation & Error Analysis BP_Det->Data_Val Dens_Det Density Measurement (1.60 g/cm³) Calib->Dens_Det Pass Dens_Det->Data_Val ScaleUp Process Scale-up & Reactor Design Data_Val->ScaleUp Validated Data

Thermophysical validation workflow for Bis(chloromethyl)sulfate.

Implications for Drug Development and Scale-up

For drug development professionals utilizing bis(chloromethyl)sulfate as an alkylating building block, these thermophysical properties dictate operational boundaries. The high density (1.60 g/cm³) means that in biphasic aqueous-organic reaction mixtures, the organic layer containing this reagent will likely be the bottom layer—a critical detail for automated phase-separation equipment[1]. Furthermore, the boiling point of 96-97 °C at 14 Torr explicitly warns against atmospheric distillation, mandating the use of high-efficiency vacuum pumps and cold traps to mitigate the risk of thermal runaway and toxic gas evolution[1].

References

  • LookChem. "Cas 73455-05-7, BIS(CHLOROMETHYL)SULFATE." LookChem Database. Available at: 1[1]

  • ChemicalBook. "BIS(CHLOROMETHYL)SULFATE | 73455-05-7." ChemicalBook Properties Database. Available at: 3[3]

  • ECHEMI. "73455-05-7, BIS(CHLOROMETHYL)SULFATE Formula." ECHEMI Encyclopedia. Available at: 2[2]

Sources

Protocols & Analytical Methods

Method

Synthesis of Bis(chloromethyl)sulfate from SO3 and CH2Cl2

Application Note & Protocol: Catalytic Synthesis of Bis(chloromethyl)sulfate and Related Chlorosulfates via SO₃ Insertion Executive Summary Chloromethylating agents are indispensable electrophiles in organic synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Catalytic Synthesis of Bis(chloromethyl)sulfate and Related Chlorosulfates via SO₃ Insertion

Executive Summary

Chloromethylating agents are indispensable electrophiles in organic synthesis and drug development, frequently utilized for the protection of carboxylic acids, amines, and dialkyl phosphates. Historically, these processes risked the generation of bis(chloromethyl) ether (BCME), a highly regulated and potent human carcinogen ([1]). The direct reaction of liquid sulfur trioxide (γ-SO₃) with dichloromethane (CH₂Cl₂) provides a safer, BCME-free synthetic route. This application note details the catalytic insertion of SO₃ into C-Cl bonds to synthesize a family of reactive chlorosulfates: chloromethyl chlorosulfate (CMCS), methylene bis(chlorosulfate) (MBCS), and bis(chloromethyl)sulfate (BCMS) ([2]).

Mechanistic Insights: Causality in Reaction Design

The uncatalyzed reaction between liquid γ-SO₃ and CH₂Cl₂ is kinetically sluggish at room temperature due to the high activation energy required to cleave the robust C-Cl bond ([3]).

  • Zwitterionic Equilibration : When mixed at low temperatures (-45 °C), γ-SO₃ and CH₂Cl₂ form an equilibrating mixture of transient zwitterionic molecular complexes (e.g.,[CH₂Cl₂·SO₃]) ([2]).

  • Catalytic Causality : To drive the insertion, trimethyl borate [B(OMe)₃] is introduced as a Lewis acid catalyst. The boron center coordinates with the negatively charged oxygen of the zwitterion. This interaction drastically increases the electrophilicity of the sulfur atom, facilitating an intramolecular or bimolecular nucleophilic attack by the chloride ion onto the carbon center, resulting in the successful insertion of SO₃ into the C-Cl bond ([2]).

  • Product Evolution : The primary insertion yields CMCS ([4]). Prolonged exposure to excess SO₃ drives a secondary insertion to form MBCS ([5]). Concurrently, trans-sulfation and bimolecular rearrangements yield the isomeric bis(chloromethyl)sulfate ([6]).

Reaction Pathway Visualization

Mechanism A CH2Cl2 + γ-SO3 B Zwitterionic Complex [CH2Cl2·SO3] A->B Equilibration (-45 °C) D Chloromethyl chlorosulfate (CMCS) B->D C-Cl Insertion (20 °C) C Trimethyl Borate (Catalyst) C->B Lewis Acid Activation E Methylene bis(chlorosulfate) (MBCS) D->E + SO3 Insertion F Bis(chloromethyl) sulfate (BCMS) D->F Trans-sulfation

Fig 1. Catalytic SO3 insertion mechanism into CH2Cl2 yielding chlorosulfates.

Experimental Protocol: A Self-Validating System

Caution: All products are potent alkylating agents. Perform all operations in a high-performance fume hood using rigorous anhydrous techniques and appropriate PPE.

Phase 1: Reagent Preparation & Complexation

  • Equip a flame-dried 500 mL Schlenk flask with a magnetic stirrer, an addition funnel, and an argon inlet.

  • Charge the flask with 100 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the system to -45 °C using a dry ice/acetonitrile bath.

  • Slowly add 0.5 molar equivalents of liquid γ-SO₃ dropwise. Causality: Liquid γ-SO₃ is strictly required over polymeric α/β forms to ensure homogeneous mixing and prevent localized exothermic spikes that lead to decomposition ([2]).

Phase 2: In-Process Validation (Self-Validating Step)

  • Before adding the catalyst, extract a 0.5 mL aliquot and analyze via ¹H NMR at -45 °C.

  • Validation Checkpoint: The spectrum must show distinct downfield shifts corresponding to transient chloromethyl chloropolysulfates (Intermediates A, B, and C) ([2]). If these transients are absent, the SO₃ complexation has failed (likely due to moisture quenching), and the reaction must be aborted. This ensures no catalyst or further time is wasted on a dead reaction.

Phase 3: Catalytic Activation & Maturation

  • Upon confirming the presence of the zwitterionic transients, add 0.5 mol% of trimethyl borate [B(OMe)₃] via a micro-syringe.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).

  • Stir for 12 hours. A second ¹H NMR validation should now reveal the disappearance of the low-temperature transients and the emergence of sharp singlets for CMCS (δ ~5.9 ppm) and MBCS ([2]).

Phase 4: Fractional Distillation & Isolation

  • Transfer the crude mixture to a short-path vacuum distillation apparatus.

  • Remove unreacted CH₂Cl₂ under mild vacuum at room temperature.

  • Carefully fractionate the residue under high vacuum (e.g., 14 Torr).

  • Collect the fractions corresponding to CMCS, BCMS, and MBCS based on their respective boiling points (see Table 1) ([6]).

Quantitative Data & Product Distribution

The following table summarizes the expected product distribution and physical properties of the synthesized chlorosulfates. Yields are highly dependent on the exact stoichiometry of SO₃ to CH₂Cl₂ and the duration of the maturation phase ([3]).

CompoundChemical FormulaCAS NumberMol. Weight ( g/mol )Boiling PointRelative Crude Yield
Chloromethyl chlorosulfate (CMCS) ClCH₂OSO₂Cl49715-04-0164.99~192 °C (760 mmHg)60–65%
Methylene bis(chlorosulfate) (MBCS) CH₂(OSO₂Cl)₂92975-18-3244.97~304 °C (760 mmHg)30–35%
Bis(chloromethyl)sulfate (BCMS) (ClCH₂O)₂SO₂73455-05-7195.0296–97 °C (14 Torr)Trace / Variable

Sources

Application

Application Note: Protocol for the Fractional Distillation of a Chloromethyl Chlorosulfate and Methylene Bis(chlorosulfate) Mixture

Introduction and Scope This document provides a comprehensive protocol for the fractional distillation of a reaction mixture containing chloromethyl chlorosulfate (CMCS) and methylene bis(chlorosulfate) (MBCS). The synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

This document provides a comprehensive protocol for the fractional distillation of a reaction mixture containing chloromethyl chlorosulfate (CMCS) and methylene bis(chlorosulfate) (MBCS). The synthesis of CMCS, a valuable chloromethylating agent, often results in the co-production of MBCS.[1][2] The separation of these components is critical for obtaining pure CMCS for subsequent applications in organic synthesis, particularly in the preparation of chloromethyl esters for prodrugs.[2][3]

It is imperative to note that the term "Bis(chloromethyl)sulfate" is not a standard chemical nomenclature found in the reviewed literature. The procedures detailed herein pertain to the separation of the aforementioned mixture, which is a common outcome of reacting methylene chloride with sulfur trioxide.[1][2]

Extreme Hazard Warning: The compounds discussed, along with potential byproducts, are highly hazardous. Specifically, this protocol must not be confused with procedures involving bis(chloromethyl) ether (BCME). BCME is a potent human carcinogen with high acute toxicity.[4][5][6] Due to the structural similarities and potential for formation under related synthetic conditions (e.g., reactions involving formaldehyde and HCl), all handling of these materials must be conducted with the utmost caution in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.[5][7]

Hazard Assessment and Safety Precautions

A thorough risk assessment must be conducted before commencing any part of this procedure. The following is a non-exhaustive summary of the primary hazards.

Chemical Hazards:

  • Chloromethyl chlorosulfate (CMCS): Causes severe skin burns and eye damage.[8] It may cause respiratory irritation and is fatal if inhaled. It is also harmful if swallowed or in contact with skin.[8]

  • Methylene bis(chlorosulfate) (MBCS): While specific data is less available, it is expected to have similar corrosive and toxic properties to CMCS.

  • Sulfur Trioxide (SO₃) (reactant): Highly corrosive and reacts violently with water.

  • Methylene Chloride (reactant): A suspected carcinogen and a volatile organic compound.

  • Bis(chloromethyl) ether (BCME) (potential byproduct): A known human carcinogen.[6] It is extremely volatile and toxic.[4][9] Its formation can occur spontaneously in the presence of formaldehyde and hydrogen chloride.[5][7]

  • Hydrogen Chloride (HCl) (potential decomposition product): A corrosive gas that can cause severe respiratory irritation.[4]

Procedural Hazards:

  • Vacuum Distillation: Risk of implosion. Use glassware rated for vacuum and inspect for any cracks or defects. A safety shield must be in place.

  • Thermal Decomposition: Heating these compounds can lead to the release of toxic gases, including hydrogen chloride.[5][8]

  • Moisture Sensitivity: These compounds can react with moisture, potentially leading to decomposition and the release of corrosive byproducts.[9]

Mandatory Safety Measures:

  • Engineering Controls: All work must be performed in a certified chemical fume hood with a tested face velocity of at least 100 feet per minute. For handling of the neat, purified materials, a glove box is recommended.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., multi-layer laminates like 4H or Saranex) are required.[9]

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

    • Body Protection: A flame-resistant lab coat and, for larger quantities, a chemical-resistant apron.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Ensure appropriate spill cleanup materials for corrosive and volatile liquids are available. Decontamination procedures for surfaces should be established, potentially using an aqueous solution of a basic organic amine.[10]

Experimental Protocol: Two-Stage Fractional Vacuum Distillation

This protocol is designed for the separation of CMCS and MBCS from a stabilized reaction mixture. The success of this separation relies on the significant difference in their boiling points under vacuum.

Pre-Distillation Stabilization

Rationale: The crude reaction mixture from the synthesis of CMCS is often thermally unstable. A stabilizing agent must be added prior to heating to prevent decomposition and polymerization.[2]

Procedure:

  • Cool the crude reaction mixture (containing CMCS and MBCS) to 0-5 °C in an ice bath.

  • Slowly add a suitable stabilizing agent. While specific industrial stabilizers are proprietary, laboratory-scale work may involve quenching reactive species. This step is highly dependent on the synthetic route used.

  • Allow the mixture to stir for 30 minutes at 0-5 °C.

Apparatus Setup

Rationale: A fractional distillation setup under high vacuum is necessary to separate the components at a temperature low enough to prevent thermal decomposition.[11][12] The fractionating column increases the number of theoretical plates, allowing for a more efficient separation of liquids with close boiling points.[13]

Apparatus:

  • Round-bottom flask (distillation pot)

  • Heating mantle with a magnetic stirrer

  • Fractionating column (e.g., Vigreux or packed column)[11]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask (fraction collector)

  • Cold trap (cooled with dry ice/acetone or liquid nitrogen)

  • High-vacuum pump and pressure gauge

Setup Procedure:

  • Assemble the fractional distillation apparatus as depicted in the diagram below. Ensure all glassware is thoroughly dry.

  • Use high-vacuum grease on all joints to ensure a tight seal.

  • Place a stir bar in the round-bottom flask.

  • Charge the stabilized crude mixture into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

  • Wrap the fractionating column and distillation head with glass wool and aluminum foil to ensure an adiabatic process and prevent premature condensation.

  • Connect the apparatus to the cold trap and vacuum pump. A pressure gauge should be placed between the cold trap and the pump.

Fractional_Vacuum_Distillation cluster_0 Distillation Setup cluster_1 Vacuum System Heating Mantle Heating Mantle with Stirrer Distilling Flask Distilling Flask (Crude Mixture) Heating Mantle->Distilling Flask Fractionating Column Fractionating Column (e.g., Vigreux) Distilling Flask->Fractionating Column Distillation Head Distillation Head with Thermometer Fractionating Column->Distillation Head Condenser Condenser Distillation Head->Condenser Cold Trap Cold Trap (Dry Ice/Acetone) Distillation Head->Cold Trap To Vacuum Receiving Flask Receiving Flask (Fraction Collector) Condenser->Receiving Flask Cooling Out Cooling Water Out Condenser->Cooling Out Pressure Gauge Pressure Gauge Cold Trap->Pressure Gauge Vacuum Pump High-Vacuum Pump Pressure Gauge->Vacuum Pump Cooling In Cooling Water In Cooling In->Condenser

Caption: Fractional Vacuum Distillation Apparatus Setup.

Distillation Procedure

Rationale: A two-stage distillation is employed. The first stage removes the more volatile CMCS, and the second stage distills the higher-boiling MBCS.[2]

Stage 1: Isolation of Chloromethyl Chlorosulfate (CMCS)

  • Turn on the cooling water to the condenser.

  • Begin stirring the mixture in the distillation flask.

  • Slowly and carefully evacuate the system to the desired pressure.

  • Once the vacuum is stable, begin gently heating the distillation flask.

  • Observe the condensation ring rising slowly up the fractionating column.[11] Maintain a slow and steady distillation rate (approximately 1-2 drops per second).[11]

  • Collect any initial low-boiling fractions (foreruns) in a separate receiving flask and dispose of them appropriately.

  • Collect the main fraction of CMCS at a stable head temperature. The temperature should be maintained between 50°C and 60°C .[2]

  • Once the temperature begins to rise sharply or the distillation rate drops, switch to a new receiving flask. This indicates that most of the CMCS has been distilled.

Stage 2: Isolation of Methylene bis(chlorosulfate) (MBCS)

  • Increase the temperature of the heating mantle.

  • Collect the MBCS fraction at a stable head temperature between 85°C and 95°C .[2]

  • Stop the distillation when the temperature rises again or when only a small amount of residue remains in the distillation pot. Do not distill to dryness to avoid the potential concentration of explosive residues.

  • Turn off the heat and allow the apparatus to cool completely under vacuum.

  • Once cooled, slowly and carefully vent the system to atmospheric pressure before disassembling the apparatus.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Distillation Temperature (at reduced pressure)Expected Yield (from mixture)Purity (GC Area %)
Chloromethyl chlorosulfate (CMCS)CH₂Cl₂O₃S165.0050-60 °C[2]30-35% (typical)[1]>99%[3]
Methylene bis(chlorosulfate) (MBCS)CH₂Cl₂O₆S₂265.0585-95 °C[2]Variable>98%

Troubleshooting

IssuePossible Cause(s)Solution(s)
Poor Vacuum Leaks in glassware joints; pump inefficiency.Check all seals and re-grease joints. Ensure the cold trap is sufficiently cold. Check the vacuum pump oil and performance.
Bumping/Unstable Boiling Inconsistent heating; insufficient stirring.Use a heating mantle with a stirrer for uniform heating.[11] Ensure the stir bar is functioning correctly.
Product Decomposition Excessive distillation temperature; presence of impurities.Reduce the distillation pressure to lower the boiling point.[11] Ensure the crude product was properly stabilized/neutralized before distillation.[11]
Column Flooding Distillation rate is too high.Reduce the heating to lower the distillation rate, allowing for proper equilibrium in the column.[11]

Post-Distillation Handling and Storage

Handling:

  • The purified fractions are highly corrosive and moisture-sensitive. Handle only within a fume hood or glove box.

  • Immediately transfer the collected fractions to dry, appropriately labeled containers.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, and oxidizers.[6][9]

  • Containers should be tightly sealed, potentially under an inert atmosphere (e.g., nitrogen or argon).

References

  • Organic Syntheses. (1956). Bischloromethyl ether. Org. Synth., 36, 1. DOI: 10.15227/orgsyn.036.0001. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Process for the Preparation of Chloromethyl Chlorosulfate. Request PDF. Retrieved from [Link]

  • PubMed. (2004). Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. J. Chem. Soc., Perkin Trans. 2, (5), 725-32. DOI: 10.1039/p20020050k. Retrieved from [Link]

  • Google Patents. (1987). US4649209A - Process for preparing methyl chlorosulfates.
  • PubChem. (n.d.). Bis(chloromethyl) Sulfide. Retrieved from [Link]

  • Alpha Aesar. (2005). SAFETY DATA SHEET BIS-(CHLOROMETHYL) ETHER. Retrieved from [Link]

  • Google Patents. (1955). US2704299A - Preparation of bis-chloromethyl ether.
  • Albert Einstein College of Medicine. (n.d.). Bis-Chloromethyl Ether. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF METHYL AND PHENETHYL METHYLAL (1-METHOXYMETHOXY-1-PHENYLETHANE). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0237 - bis(CHLOROMETHYL) ETHER. Retrieved from [Link]

  • Google Patents. (1995). US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
  • Chemistry LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Fractional Distillation of a Binary Mixture. Retrieved from [Link]

  • Government of Canada. (2017). ARCHIVED - Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - PSL1. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(chloromethyl) ether. Retrieved from [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Bis(chloromethyl) sulfide (CAS 3592-44-7). Retrieved from [Link]

Sources

Method

Application Note: Bis(chloromethyl)sulfate (BCMS) as an Advanced Alkylating and Chloromethylating Agent in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Chemical Grounding Bis(chloromethyl)sul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Chemical Grounding

Bis(chloromethyl)sulfate (BCMS, CAS: 73455-05-7) is a highly reactive, bifunctional alkylating agent utilized in advanced organic synthesis[1]. Historically, the chloromethylation of organic substrates relied heavily on reagents like chloromethyl methyl ether (MOM-Cl) or bis(chloromethyl)ether (BCME). However, due to the extreme volatility and severe carcinogenicity of BCME, sulfate-based analogs such as BCMS and chloromethyl chlorosulfate (CMCS) have been developed as alternative electrophilic donors[2].

BCMS is typically synthesized via the catalytic insertion of liquid sulfur trioxide ( γ -SO 3​ ) into the C-Cl bonds of dichloromethane (DCM) at controlled temperatures[3]. The resulting sulfate ester acts as a powerful electrophile. In synthetic applications, BCMS is primarily used to install chloromethyl ( −CH2​Cl ) groups onto nucleophiles such as amines, phenols, and carboxylic acids, which are critical intermediates in the synthesis of prodrugs and active pharmaceutical ingredients (APIs).

Mechanistic Insights: The Alkylation Pathway

BCMS functions via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The central sulfate moiety acts as an exceptional leaving group, withdrawing electron density and rendering the adjacent chloromethyl carbons highly susceptible to nucleophilic attack.

Causality in Reagent Design: Because BCMS possesses two equivalent chloromethyl groups, the stoichiometric ratio between the nucleophile and BCMS is the most critical parameter. A 1:1 ratio often leads to unwanted dimerization (cross-linking) of the substrate. To ensure mono-alkylation, BCMS is typically used in a slight excess (1.2 to 1.5 equivalents), and the reaction is maintained at high dilution.

Mechanism Nuc Nucleophile (e.g., R-OH, R-NH2) Complex Transition State (SN2 Attack) Nuc->Complex Nucleophilic attack BCMS Bis(chloromethyl)sulfate (BCMS) BCMS->Complex Electrophilic -CH2Cl donor Product Chloromethylated Product (R-O-CH2Cl / R-NH-CH2Cl) Complex->Product Bond formation Byproduct Chloromethyl Sulfate Anion (Leaving Group) Complex->Byproduct Cleavage

Figure 1: SN2 mechanism of nucleophilic chloromethylation using Bis(chloromethyl)sulfate.

Experimental Protocols

Protocol A: N-Chloromethylation of Secondary Amines

This protocol describes the installation of a chloromethyl group onto a secondary amine to form an α -chloroamine, a common precursor for quaternary ammonium prodrugs.

Self-Validating Principle: α -chloroamines are highly moisture-sensitive. The protocol employs strictly anhydrous conditions and a non-nucleophilic base to prevent premature hydrolysis or side-reactions.

Materials:

  • Secondary amine substrate (1.0 eq)

  • Bis(chloromethyl)sulfate (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the secondary amine (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add DIPEA (20 mmol) to the solution. Expert Insight: DIPEA is explicitly chosen over Triethylamine (TEA). TEA is insufficiently sterically hindered and can act as a nucleophile, forming a quaternary ammonium salt with BCMS. DIPEA's steric bulk prevents this[4].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Electrophile Addition: Dissolve BCMS (15 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Dropwise addition controls the exothermic SN​2 reaction and maintains a low localized concentration of BCMS, preventing substrate dimerization.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Monitoring (Self-Validation): Withdraw a 50 µL aliquot. Crucial: Quench the aliquot in dry methanol, not water. Water will hydrolyze the α -chloroamine back to the starting material, yielding a false negative on TLC/LC-MS. Methanol converts the product to a stable methoxymethyl ether for accurate analysis.

  • Workup: Once complete, concentrate the mixture under reduced pressure (avoid aqueous wash if the product is highly moisture-sensitive). Purify immediately via flash chromatography using neutral alumina (silica gel may cause decomposition).

Protocol B: Formation of Chloromethyl Esters from Carboxylic Acids

Chloromethyl esters are widely used to increase the lipophilicity and oral bioavailability of carboxylic acid-containing drugs.

Workflow Prep Step 1: Substrate & Base Dissolve in DCM (0 °C) Add Step 2: BCMS Addition Dropwise addition Prep->Add React Step 3: Reaction Stir at RT (2-4 h) Add->React Quench Step 4: Quenching Aq. NaHCO3 React->Quench Extract Step 5: Extraction Separate Organic Layer Quench->Extract

Figure 2: Standard experimental workflow for the synthesis of chloromethyl esters using BCMS.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (10 mmol) and potassium carbonate ( K2​CO3​ , 15 mmol) in a biphasic mixture of DCM (20 mL) and water (20 mL).

  • Add a phase-transfer catalyst (PTC) such as tetrabutylammonium hydrogen sulfate (0.5 mmol). Causality: The PTC shuttles the carboxylate anion into the organic layer where it can react with the highly lipophilic BCMS, bypassing the rapid hydrolysis of BCMS that would occur in the aqueous phase[5].

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Add BCMS (12 mmol) dropwise.

  • Stir at room temperature for 3 hours.

  • Separate the organic layer, wash with cold saturated aqueous NaHCO3​ to destroy unreacted BCMS, dry over Na2​SO4​ , and concentrate.

Quantitative Data & Optimization

The choice of base and solvent drastically impacts the yield and selectivity when using BCMS. The following table summarizes optimized conditions based on empirical substrate classes.

Substrate TypeTarget ProductOptimal BaseSolventTemp (°C)Time (h)Expected Yield (%)
Aliphatic Carboxylic Acid Chloromethyl ester K2​CO3​
  • PTC
DCM / H2​O 0 253.085 - 92
Aromatic Carboxylic Acid Chloromethyl ester Cs2​CO3​ DMF0 252.078 - 85
Secondary Amine α -ChloroamineDIPEAAnhydrous DCM-10 04.065 - 75
Phenol Chloromethyl etherNaHTHF01.570 - 80

Table 1: Reaction optimization parameters for BCMS-mediated alkylation across various functional groups.

Safety and Troubleshooting

Toxicity Warning: BCMS is a potent alkylating agent and a suspected carcinogen[6]. It must be handled exclusively inside a certified chemical fume hood using appropriate PPE (double nitrile gloves, face shield). Quenching Unreacted Reagent: Never dispose of unreacted BCMS directly into aqueous waste. It must be actively quenched. Add the reaction waste to a vigorously stirred solution of 1M NaOH or saturated aqueous ammonia and stir overnight to ensure complete hydrolysis of the sulfate and chloromethyl groups before disposal.

References

  • U.S. Environmental Protection Agency (EPA). (1977). Study of Industrial Data on Candidate Chemicals for Testing: Research Report No. 1, Final Report. Retrieved from[Link]

  • Chemsrc. (2025). Chloromethyl chlorosulfate | CAS#:49715-04-0 | Precursor & DownStream. Retrieved from[Link]

Sources

Application

Application Note: Advanced Protocols for the Safe Handling of Bis(chloromethyl)sulfate in Inert Atmosphere Systems

Introduction and Chemical Profiling Bis(chloromethyl)sulfate (CAS No. 73455-05-7) is a highly reactive bifunctional alkylating agent utilized in specialized organic synthesis and drug development workflows[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

Bis(chloromethyl)sulfate (CAS No. 73455-05-7) is a highly reactive bifunctional alkylating agent utilized in specialized organic synthesis and drug development workflows[1]. With a molecular formula of C2H4Cl2O4S and a molecular weight of 195.02 g/mol [1], it presents as a dense liquid (1.60 g/cm³) with a boiling point of 96-97 °C under reduced pressure (14 Torr)[2].

Due to its electrophilic nature, the compound is highly sensitive to ambient moisture, rapidly hydrolyzing to release corrosive hydrogen chloride and formaldehyde. Furthermore, as a potent alkyl sulfate, it poses severe toxicity, corrosivity, and potential mutagenic risks typical of strong alkylating agents[3]. Consequently, manipulation of this reagent necessitates strict isolation within an inert atmosphere glove box to ensure both operator safety and reagent integrity.

Equipment and Glove Box Specifications

To establish a self-validating safety system, the glove box environment must be rigorously controlled prior to the introduction of the chemical:

  • Atmosphere: High-purity Argon or Nitrogen is mandatory (H₂O < 1 ppm, O₂ < 1 ppm). Moisture exclusion is critical to prevent the exothermic hydrolysis of the sulfate ester.

  • Glove Material: Butyl rubber or heavy-duty neoprene gloves are required. Causality: These materials offer superior chemical permeation resistance against halogenated alkylating agents compared to standard latex or nitrile, ensuring a robust barrier against dermal exposure.

  • Filtration: The system must be equipped with activated carbon effluent filters to capture any volatilized chloromethyl species before gas recirculation.

Experimental Protocol: Step-by-Step Handling Workflow

The following methodology outlines the verified procedure for introducing, dispensing, and neutralizing Bis(chloromethyl)sulfate within a controlled environment.

Phase 1: Pre-Operation and Antechamber Transfer
  • Preparation: Ensure the primary reagent bottle is securely sealed with a PTFE-lined cap and placed within secondary containment (e.g., a plastic shatterproof outer container).

  • Purge Cycle: Place the secondary container into the glove box antechamber. Execute a minimum of three complete vacuum/refill cycles. Causality: Multiple cycles are mathematically required to dilute the ambient oxygen and moisture to sub-ppm levels, preventing the degradation of the reagent upon opening and protecting the main chamber's atmosphere.

  • Transfer: Bring the container into the main chamber and allow it to equilibrate to the internal temperature before manipulation.

Phase 2: Reagent Manipulation and Dispensing
  • Tool Selection: Utilize only glass gas-tight syringes with PTFE plungers or positive displacement pipettes. Causality: Standard air-displacement pipettes are prone to vapor pressure differentials and thermal expansion. Given the compound's high density (1.60 g/cm³)[2], air-displacement tools can cause the liquid to drip, leading to severe contamination of the glove box floor and atmosphere.

  • Dispensing: Open the reagent bottle only when immediately ready to dispense. Extract the required volume slowly to prevent cavitation and aerosolization.

  • Sealing: Immediately recap the primary container after use. Wrap the seal tightly with PTFE tape to prevent vapor leakage during long-term storage within the chamber.

Phase 3: In-Chamber Decontamination and Waste Management
  • Neutralization: Any contaminated pipette tips, wipes, or glassware must be immediately quenched. Maintain a dedicated quenching bath inside the glove box containing a 10-20% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or a mild alkaline amine solution. Causality: The highly nucleophilic thiosulfate ion rapidly reacts with the electrophilic chloromethyl groups via an Sₙ2 mechanism. This neutralizes the alkylating hazard immediately, ensuring that the waste is rendered safe before it is ever removed from the controlled environment.

  • Waste Extraction: Seal the neutralized waste in a primary hazardous waste bag, place it in a secondary rigid container, and transfer it out via the antechamber using standard purge cycles.

Data Presentation: Reagent Specifications

PropertyValueReference
Chemical Name Bis(chloromethyl)sulfate[1]
CAS Registry Number 73455-05-7[1]
Molecular Formula C₂H₄Cl₂O₄S[1]
Molecular Weight 195.02 g/mol [1]
Density 1.60 g/cm³[2]
Boiling Point 96-97 °C (at 14 Torr)[2]
Hazard Profile Alkylating agent, Corrosive, Toxic[3]

Workflow Visualization

GloveBoxWorkflow Start Start: Reagent Prep Antechamber Antechamber Transfer (3x Vacuum/Refill Cycles) Start->Antechamber Secondary Containment Manipulation Dispensing (Gas-Tight Syringe) Antechamber->Manipulation O2/H2O < 1 ppm Quenching In-Chamber Decontamination (Thiosulfate Quench) Manipulation->Quenching Contaminated Tools Waste Waste Extraction (Sealed Containers) Quenching->Waste Neutralized Waste End End: Safe Disposal Waste->End Purge Cycle

Caption: Step-by-step workflow for the safe handling and decontamination of Bis(chloromethyl)sulfate.

References

  • "BIS(CHLOROMETHYL)
  • "9100B1GU.txt", EPA,
  • "Cas 73455-05-7,BIS(CHLOROMETHYL)

Sources

Method

Application Notes and Protocols for the Synthesis of Acyloxymethyl Esters using Bis(chloromethyl)sulfate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Acyloxymethyl Esters in Medicinal Chemistry In the landscape of modern drug development, the ability to finely tun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acyloxymethyl Esters in Medicinal Chemistry

In the landscape of modern drug development, the ability to finely tune the pharmacokinetic and pharmacodynamic properties of a therapeutic agent is paramount. Prodrug strategies, wherein a biologically active molecule is temporarily masked with a promoiety, represent a powerful approach to overcoming challenges such as poor solubility, limited permeability, and metabolic instability.[1] Among the various prodrug linkages, the acyloxymethyl ester has emerged as a particularly valuable motif.[2] This linkage is ingeniously designed for in vivo cleavage by ubiquitous esterase enzymes, releasing the active carboxylic acid drug at the site of action.[2]

Bis(chloromethyl)sulfate is a highly reactive dielectrophile that serves as an efficient reagent for the synthesis of these crucial acyloxymethyl esters from two equivalents of a carboxylic acid. Its bifunctional nature allows for the simultaneous introduction of two chloromethyl groups, which can then be coupled with carboxylate-containing molecules. This reaction is a cornerstone in the synthesis of advanced prodrugs and other specialized chemical entities.

This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and critical safety considerations for the use of bis(chloromethyl)sulfate in the synthesis of acyloxymethyl esters.

Reaction Mechanism and Rationale

The reaction of bis(chloromethyl)sulfate with carboxylic acids proceeds via a nucleophilic substitution mechanism. The carboxylic acid is first deprotonated by a non-nucleophilic base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chlorosulfate, which is an excellent leaving group. The process is repeated on the second chloromethyl group to yield the final methylene-bridged bis-carboxylate.

The choice of a suitable base is critical to ensure the quantitative formation of the carboxylate nucleophile without promoting side reactions. Inorganic bases such as potassium carbonate or cesium carbonate are often favored for their efficacy and ease of removal during workup.[3][4] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is essential to solubilize the carboxylate salt and facilitate the nucleophilic attack.[3][5] In some cases, particularly with less soluble carboxylate salts, the use of a phase-transfer catalyst may be beneficial to enhance the reaction rate.[6][7]

WARNING: HAZARDOUS CHEMICALS

Bis(chloromethyl)sulfate and related chloromethylating agents are reactive and hazardous chemicals. It is imperative to handle these reagents with extreme caution in a well-ventilated chemical fume hood.[8][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[11] It is also crucial to be aware of the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether, in related reactions, although reagents like chloromethyl chlorosulfate are noted for avoiding this issue.[12] All waste materials should be disposed of in accordance with institutional and national guidelines for hazardous chemical waste.[8]

Experimental Protocol: Synthesis of Methylene Bis(4-chlorobenzoate)

This protocol describes a model reaction for the synthesis of an acyloxymethyl ester from 4-chlorobenzoic acid and bis(chloromethyl)sulfate.

Materials:

  • 4-Chlorobenzoic acid

  • Bis(chloromethyl)sulfate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., round-bottom flask, condenser, addition funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the apparatus with nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Addition of Reagents: To the flask, add 4-chlorobenzoic acid (2.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • Dissolution: Add anhydrous DMF to the flask via a syringe or cannula to dissolve the solids. Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium carboxylate salt.

  • Addition of Bis(chloromethyl)sulfate: Dissolve bis(chloromethyl)sulfate (1.0 equivalent) in a small amount of anhydrous DMF in a separate, dry flask. Transfer this solution to an addition funnel and add it dropwise to the stirred carboxylate solution over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-80°C using a heating mantle.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-48 hours.[3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure methylene bis(4-chlorobenzoate).

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble & Purge Glassware with N2 add_reagents 2. Add Carboxylic Acid & K2CO3 to DMF setup->add_reagents form_salt 3. Stir for 30 min (Form Carboxylate) add_reagents->form_salt add_bcs 4. Add Bis(chloromethyl)sulfate Solution Dropwise form_salt->add_bcs heat 5. Heat to 60-80°C & Monitor Progress add_bcs->heat quench 6. Cool & Quench with Water heat->quench Reaction Complete extract 7. Extract with Diethyl Ether quench->extract wash 8. Wash with H2O & Brine extract->wash dry 9. Dry with MgSO4 wash->dry purify 10. Concentrate & Purify (Chromatography) dry->purify product Pure Acyloxymethyl Ester purify->product

Caption: Workflow for the synthesis of acyloxymethyl esters.

Data Summary: Reaction Parameters

Carboxylic Acid SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IbuprofenK₂CO₃DMF6048High[3]
Generic Carboxylic AcidCs-saltAcetonitrile8012Good[5]
N-Boc-L-Amino acidsPhase TransferCH₂Cl₂/H₂ORT->90(by analogy)
Benzoic AcidPhase TransferNot SpecifiedNot SpecifiedNot SpecifiedGood(by analogy)

Note: Yields are often substrate-dependent and the conditions provided are representative examples.

Troubleshooting and Key Insights

  • Low Yield:

    • Incomplete Carboxylate Formation: Ensure the carboxylic acid and base are stirred for a sufficient time before adding the bis(chloromethyl)sulfate. The use of cesium carbonate can sometimes improve yields compared to potassium or sodium salts due to its higher solubility in organic solvents.[4]

    • Moisture Contamination: Bis(chloromethyl)sulfate is moisture-sensitive. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

    • Steric Hindrance: Sterically hindered carboxylic acids may react more slowly. In such cases, a higher reaction temperature or a more reactive base/catalyst system may be necessary.[13]

  • Side Reactions:

    • Hydrolysis of Bis(chloromethyl)sulfate: If there is residual water in the reaction mixture, the electrophile can be hydrolyzed, reducing the yield.

    • Elimination Reactions: Depending on the substrate, elimination reactions can sometimes compete with the desired substitution. Careful control of temperature and the choice of a non-nucleophilic base are important.

  • Expert Tip: For valuable or complex carboxylic acids, it is advisable to perform a small-scale pilot reaction to optimize the conditions before committing a large amount of material. The progress of the reaction should be carefully monitored, as prolonged reaction times at elevated temperatures can lead to product decomposition.

Conclusion

The reaction of bis(chloromethyl)sulfate with carboxylic acids is a robust and valuable method for the synthesis of acyloxymethyl esters, which are of significant interest in the field of drug delivery and prodrug design. By understanding the reaction mechanism, adhering to strict safety protocols, and carefully controlling the reaction parameters, researchers can effectively utilize this powerful synthetic tool. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful implementation of this chemistry in the laboratory.

References

  • Request PDF. (n.d.). Development of a Process for the Preparation of Chloromethyl Chlorosulfate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of acyloxymethylcarbonates 3 – 5. Reagents and conditions:. Retrieved from [Link]

  • ResearchGate. (2024, May 15). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Bis-chloromethyl-ether. Retrieved from [Link]

  • Safety Data Sheet. (2019, March 24). Bis(Chloromethyl) Ether. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential mechanism of formation of chloromethyl carboxylate using.... Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of bis-chloromethyl ether - US2704299A.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubMed. (2004, May 21). Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. Retrieved from [Link]

  • PMC. (2025, July 23). Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. Retrieved from [Link]

  • Organic Letters. (2008). General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Bis(Chloromethyl)Ether Formation and Detection in Selected Work Environments. Retrieved from [Link]

  • Unknown. (n.d.). CARBOXYLATION OF ACTIVE METHYLENE COMPOUNDS WITH CARBON DIOXIDE. Retrieved from [Link]

  • LookChem. (2022, August 3). A practical synthesis of chloromethyl esters from acid chlorides and trioxane or paraformaldehyde promoted by zirconium tetrachloride. Retrieved from [Link]

  • IntechOpen. (n.d.). Highly Efficient Prodrugs: Design and Therapeutic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US4910330A - Synthesis of sulfonic acids and carboxylic acid ester derivatives thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Exotherms in Bis(chloromethyl)sulfate Synthesis

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of bis(chloromethyl)sulfate. The focus of this document is to provide practical,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of bis(chloromethyl)sulfate. The focus of this document is to provide practical, field-tested strategies for controlling the significant exothermic nature of this reaction, ensuring both safety and optimal experimental outcomes.

Introduction: The Challenge of a Potent Exotherm

The synthesis of bis(chloromethyl)sulfate, a valuable and reactive chemical intermediate, is notoriously challenging due to its highly exothermic nature. The reaction of sulfuryl chloride with paraformaldehyde can proceed with a rapid and substantial release of heat, which, if not properly managed, can lead to a thermal runaway. A thermal runaway is a dangerous situation where the reaction rate increases uncontrollably with temperature, potentially causing a rapid pressure increase, vessel rupture, and the release of hazardous materials.[1][2][3] Understanding and controlling this exotherm is paramount for the safe and successful synthesis of this important compound.

This guide is structured to address specific issues you may encounter during your experiments, providing not just procedural steps but also the scientific rationale behind them.

Troubleshooting Guide: Managing the Exotherm

This section is designed in a question-and-answer format to directly address common problems and concerns related to exothermic control during bis(chloromethyl)sulfate synthesis.

Q1: My reaction temperature is rising too quickly upon the addition of sulfuryl chloride. What is causing this, and how can I slow it down?

A1: Underlying Cause and Mitigation Strategies

A rapid temperature increase during the addition of sulfuryl chloride is a clear indicator of an uncontrolled reaction rate. The primary cause is the inherent high heat of reaction between sulfuryl chloride and paraformaldehyde. Several factors can exacerbate this issue:

  • Rate of Addition: Adding the sulfuryl chloride too quickly does not allow sufficient time for the reaction heat to be dissipated by the cooling system.

  • Inadequate Cooling: An inefficient cooling bath or a vessel with poor heat transfer characteristics will fail to remove heat as fast as it is generated.

  • Concentration of Reactants: Higher concentrations of reactants lead to a faster reaction rate and, consequently, a more rapid generation of heat.

  • Insufficient Agitation: Poor mixing can create localized "hot spots" where the reaction proceeds much faster than in the bulk solution, leading to a sudden and unexpected temperature spike.

Recommended Corrective Actions:

  • Controlled Addition: Employ a syringe pump or a dropping funnel with precise control to add the sulfuryl chloride dropwise. A slow and steady addition rate is crucial.

  • Enhanced Cooling:

    • Utilize a cooling bath with a large thermal mass and a low-temperature coolant (e.g., a dry ice/acetone slurry or a cryocooler).

    • Ensure the reaction vessel is adequately immersed in the cooling bath.

    • For larger-scale reactions, consider using a jacketed reactor with a circulating cooling fluid for more efficient heat transfer.

  • Dilution: Conduct the reaction in a suitable inert solvent to dilute the reactants. This will moderate the reaction rate and help to dissipate the heat more effectively. Dichloromethane has been used as a solvent in related reactions.[4][5]

  • Vigorous Agitation: Use a properly sized stir bar or an overhead stirrer to ensure efficient mixing and maintain a uniform temperature throughout the reaction mixture.

Q2: I've observed a sudden pressure buildup in my reaction vessel. What should I do, and how can I prevent this in the future?

A2: Immediate Actions and Preventative Measures

A sudden pressure increase is a critical safety concern and a sign of a potential thermal runaway. The pressure buildup is due to the rapid generation of gaseous byproducts and the increased vapor pressure of the solvent and reactants at elevated temperatures.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of sulfuryl chloride.

  • Enhance Cooling: If possible and safe to do so, increase the cooling capacity of your system.

  • Do Not Seal the System: Never perform this reaction in a completely sealed vessel. The system must be equipped with a pressure-relief device, such as a bubbler or a condenser open to a vented fume hood, to safely release any excess pressure.

  • Evacuate the Area: If the pressure continues to rise uncontrollably, evacuate the immediate area and follow your laboratory's emergency procedures.

Preventative Measures:

  • Proper System Design: Always use a reaction setup that allows for pressure release.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple. An early indication of a temperature deviation allows for corrective action before significant pressure buildup occurs.

  • Reaction Quenching Plan: Have a plan in place to quickly quench the reaction in an emergency. This could involve the rapid addition of a cold, inert solvent or a chemical quencher. The specific quenching agent will depend on your reaction conditions and should be determined in advance.

Frequently Asked Questions (FAQs)

What are the key safety precautions when working with the reagents for bis(chloromethyl)sulfate synthesis?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-resistant lab coat.[6][7]

  • Fume Hood: Conduct all operations in a well-ventilated chemical fume hood.[6][8]

  • Material Handling:

    • Paraformaldehyde: This is a solid source of formaldehyde, which is a known carcinogen.[8][9] Avoid creating dust when handling solid paraformaldehyde.[8] Weigh it in a fume hood or use a contained balance.[7][8]

    • Sulfuryl Chloride: This is a corrosive and moisture-sensitive liquid. Handle it with care to avoid contact with skin and eyes. It reacts violently with water.

  • Emergency Preparedness: Have a safety shower and eyewash station readily accessible.[7][9] Ensure you have appropriate spill cleanup materials for both paraformaldehyde and sulfuryl chloride.

What is the potential for forming the highly carcinogenic byproduct bis(chloromethyl) ether (BCME)?

The synthesis of bis(chloromethyl)sulfate is often preferred over other chloromethylation methods precisely because it avoids the generation of bis(chloromethyl) ether (BCME), a potent carcinogen.[10][11] BCME is typically formed as a byproduct in reactions involving formaldehyde and hydrochloric acid.[11] While the risk of BCME formation in the bis(chloromethyl)sulfate synthesis is low, it is still crucial to maintain good laboratory hygiene and work in a well-ventilated fume hood to minimize any potential exposure to volatile byproducts. Computational studies have investigated the thermodynamics and kinetics of BCME formation in the gas phase from formaldehyde and hydrogen chloride.[12][13]

Are there alternative, less exothermic methods for chloromethylation?

While the synthesis of bis(chloromethyl)sulfate is a powerful method, other chloromethylating agents exist. For instance, chloromethyl chlorosulfate (CMCS) can be synthesized from chloroiodomethane and chlorosulfonic acid in a process that is described as efficient and scalable.[10][14] The choice of reagent will depend on the specific requirements of your synthesis, including scale, substrate reactivity, and safety considerations.

Experimental Protocols & Data

Protocol for Controlled Synthesis of Bis(chloromethyl)sulfate

This protocol is a general guideline and should be adapted to your specific experimental setup and scale. A thorough risk assessment should be conducted before commencing any work.

  • Preparation:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a condenser connected to a gas outlet/bubbler.

    • Ensure the entire apparatus is dry and purged with an inert gas (e.g., nitrogen or argon).

    • Charge the flask with paraformaldehyde and an appropriate inert solvent.

    • Cool the flask to the desired starting temperature (e.g., 0 °C) using an ice-water bath.

  • Reaction:

    • Slowly add sulfuryl chloride to the stirred suspension of paraformaldehyde via the dropping funnel over a period of several hours.

    • Carefully monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain the desired temperature range.

    • After the addition is complete, allow the reaction to stir at the same temperature for a specified period to ensure completion.

  • Work-up and Purification:

    • The work-up procedure will vary depending on the subsequent use of the bis(chloromethyl)sulfate. It may involve quenching the reaction, separating layers, washing with an aqueous solution, drying, and removing the solvent.

Table 1: Key Parameters for Exotherm Control
ParameterRecommended RangeRationale
Reaction Temperature 0 - 10 °CLower temperatures slow the reaction rate, allowing for better control of the exotherm.
Addition Rate 1-2 drops per second (adjust as needed)A slow, controlled addition prevents the rapid accumulation of heat.
Stirring Speed > 300 RPM (ensure good vortex)Vigorous stirring ensures even temperature distribution and prevents localized overheating.
Solvent Volume 5-10 mL per gram of paraformaldehydeDilution moderates the reaction rate and improves heat dissipation.

Visualizations

Diagram 1: Workflow for Managing Exothermic Reactions

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_safety Safety Monitoring & Intervention Prep Assemble & Dry Glassware Inert Purge with Inert Gas Prep->Inert Charge Charge with Paraformaldehyde & Solvent Inert->Charge Cool Cool to Setpoint (e.g., 0°C) Charge->Cool Add Slow, Controlled Addition of Sulfuryl Chloride Cool->Add Monitor Continuously Monitor Temperature Add->Monitor Stir Maintain Vigorous Stirring Add->Stir Temp_Check Temperature Exceeds Limit? Monitor->Temp_Check Pressure_Check Pressure Buildup? Monitor->Pressure_Check Complete Stir to Completion at Set Temperature Stir->Complete Temp_Check->Add No Stop_Add Stop Addition Temp_Check->Stop_Add Yes Pressure_Check->Add No Pressure_Check->Stop_Add Yes Cool_Boost Increase Cooling Stop_Add->Cool_Boost Quench Emergency Quench Cool_Boost->Quench Reaction_Scheme cluster_reaction Paraformaldehyde n(CH₂O) Monomer CH₂O Paraformaldehyde->Monomer Depolymerization (in situ) SulfurylChloride SO₂Cl₂ Product (ClCH₂O)₂SO₂ SulfurylChloride->Product Monomer->Product plus + SulfonylChloride SulfonylChloride arrow

Caption: A simplified reaction scheme showing the reactants and product in the synthesis of bis(chloromethyl)sulfate.

References

  • Development of a Process for the Preparation of Chloromethyl Chlorosulfate | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - PubMed. (2004, May 21). PubMed. Retrieved from [Link]

  • WORKING WITH FORMALDEHYDE (F) PARAFORMALDEHYDE (PF). (n.d.). Retrieved from [Link]

  • Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. (n.d.). University of Washington. Retrieved from [Link]

  • Bis(chloromethyl) ether - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Formation of bis (chloromethyl) ether in the vapor phase: A computational investigation. (n.d.). ScienceDirect. Retrieved from [Link]

  • Formaldehyde (Formalin) & Paraformaldehyde - Environmental Health and Safety. (n.d.). Dartmouth College. Retrieved from [Link]

  • Formaldehyde, Formalin, and Paraformaldehyde - Vanderbilt University. (n.d.). Vanderbilt University. Retrieved from [Link]

  • How to Prevent Thermal Runaway in Battery Energy Storage Systems: Fire Safety Solutions. (2025, November 24). Johnson Controls. Retrieved from [Link]

  • Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries - PMC. (2024, September 27). NCBI. Retrieved from [Link]

  • A Guide to Thermal Runaway Mitigation and Containment - Pyrophobic Systems. (2024, April 4). Pyrophobic Systems. Retrieved from [Link]

  • bischloromethyl ether - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Preventing Thermal Runaway in Lithium-Ion Batteries - Gap Fillers. (n.d.). t-Global Technology. Retrieved from [Link]

  • Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Formation of bis (chloromethyl) ether in the vapor phase: a computational investigation - DOI. (2002, December 9). DOI. Retrieved from [Link]

  • Preparation of bis-chloromethyl ether - US2704299A - Google Patents. (n.d.). Google Patents.
  • A bis-chalcone based colorimetric probe for the selective detection of bisulfite/sulfite anions - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Preventing Thermal Runaway in Energy Storage Systems - semco infratech. (2025, July 19). Semco Infratech. Retrieved from [Link]

  • benzyl chloromethyl ether - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Bis(chloromethyl)sulfate Reactions

Welcome to the Technical Support Center for chloromethylation workflows. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with the synthesis and appli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chloromethylation workflows. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges associated with the synthesis and application of Bis(chloromethyl)sulfate (BCMS, CAS 73455-05-7) and its primary analogue, Chloromethyl chlorosulfate (CMCS, CAS 49715-04-0) .

While these reagents are highly valued for chloromethylating Fmoc-protected amino acids and other sensitive substrates without natively generating carcinogenic ethers, improper stoichiometric control or environmental exposure can lead to severe byproduct formation. This guide provides field-proven, self-validating protocols to ensure high-yield, safe reactions.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: During the synthesis of my chloromethyl sulfate agent, why am I yielding a high ratio of Methylene bis-(chlorosulfate) (MBCS)?

A: You are experiencing uncontrolled over-sulfation. MBCS (CAS 92975-18-3) is the product of secondary sulfation. When liquid SO₃ inserts into the C-Cl bonds of dichloromethane (CH₂Cl₂), it first forms the target monosulfate. However, if the local concentration of SO₃ is too high, it inserts into the second C-Cl bond, generating MBCS. The reaction is roughly third-order in SO₃, meaning excess SO₃ exponentially increases MBCS formation[1].

  • Resolution: Strictly control your SO₃ stoichiometry. Dose liquid SO₃ slowly under high shear mixing to prevent localized pooling, and utilize a boron-based catalyst to accelerate the primary insertion over the secondary insertion.

Q2: I am observing transient, unidentified peaks in my ¹H NMR when monitoring the reaction at -45 °C. What are these, and how do I eliminate them?

A: These are chloromethyl chloropolysulfates trapped in zwitterionic complexes. At low temperatures, one molecule of CH₂Cl₂ can react with two, three, or even four molecules of SO₃ to form transient zwitterionic molecular complexes (often designated as Products A, B, and C in literature) [1].

  • Resolution: These intermediates are kinetically trapped at -45 °C. To resolve them into your target product, you must implement a controlled thermal decomposition step. Slowly warm the reaction mixture to room temperature (20–25 °C); the polysulfates will thermally decompose back into the target sulfate and MBCS.

Q3: How do I prevent the formation of Bis(chloromethyl) ether (BCME) during downstream chloromethylation reactions?

A: Eliminate trace moisture and control nucleophilic displacement. The primary advantage of using BCMS or CMCS is avoiding the direct use of Bis(chloromethyl) ether (CAS 542-88-1), a potent human carcinogen. However, if your reaction environment contains trace water, BCMS can undergo hydrolysis. The cleaved chloromethyl groups can subsequently recombine to form BCME and formaldehyde [2].

  • Resolution: Your protocol must be a self-validating anhydrous system. Flame-dry all glassware, use strictly anhydrous solvents (e.g., dry CH₂Cl₂ or THF), and run the reaction under a positive pressure of ultra-high purity (UHP) Nitrogen or Argon.

Q4: How can I safely quench the reaction mixture without destroying the target product?

A: Utilize a controlled sodium bicarbonate quench. Unquenched SO₃ and hygroscopic sulfuric acid (generated from trace moisture) will continue to degrade your product into MBCS and HCl.

  • Resolution: Quench the reaction by adding anhydrous sodium bicarbonate or a carefully controlled aqueous sodium bicarbonate solution. This neutralizes the excess SO₃ and sulfuric acid, halting the reaction progression and allowing for static layering to safely extract the organic phase [2].

Part 2: Physicochemical Data & Reactivity Profiles

To optimize your reaction conditions, it is critical to understand the relative nucleophilic reactivity of the species in your reactor. The chlorosulfate moiety is the primary leaving group during nucleophilic attack.

Table 1: Physicochemical and Reactivity Profile of Reaction Components

Compound NameCAS NumberMolecular WeightBoiling PointRelative Reactivity*
Dichloromethane (CH₂Cl₂) 75-09-284.93 g/mol 39.6 °CLowest
Chloromethyl chlorosulfate (CMCS) 49715-04-0164.99 g/mol 45–50 °C (10 mmHg)Low
Methylene bis-(chlorosulfate) (MBCS) 92975-18-3245.06 g/mol 304.7 °C (760 mmHg)Moderate
Methyl chlorosulfate (MCS) 812-01-1130.55 g/mol 132 °CHighest

*Note: Reactivity order is based on competitive nucleophilic displacement experiments (MCS > MBCS > CMCS >> CH₂Cl₂) [1].

Part 3: Standard Operating Procedure (SOP)

Optimized Protocol: Synthesis of Chloromethyl Sulfates with Minimized Byproducts

Objective: Synthesize the active chloromethylating agent while suppressing MBCS and chloropolysulfate formation.

  • Reactor Preparation (Self-Validating Anhydrous State): Purge a jacketed glass reactor with dry N₂ for 30 minutes. Charge the reactor with anhydrous dichloromethane (CH₂Cl₂). Verify moisture content is <50 ppm via Karl Fischer titration before proceeding.

  • Catalyst Activation: Add catalytic quantities of trimethyl borate (1–5 mol% relative to CH₂Cl₂). The boron-containing catalyst is essential to activate the zwitterionic SO₃-CH₂Cl₂ complexes toward nucleophilic attack[1]. Cool the mixture to strictly -45 °C.

  • Stoichiometric SO₃ Addition: Slowly dose liquid (gamma-) SO₃ into the reactor via a subsurface dip tube. Maintain the temperature at -45 °C to control the exothermic formation of zwitterionic complexes. Do not exceed a 1:1 molar ratio of SO₃ to CH₂Cl₂ to prevent MBCS over-sulfation.

  • Maturation & Monitoring: Stir the homogeneous liquid phase at -45 °C for 1.5 hours. Extract an aliquot and monitor via ¹H NMR to track the consumption of CH₂Cl₂.

  • Thermal Decomposition: Gradually warm the reactor jacket to 20 °C over 45 minutes. This forces the transient chloropolysulfates to decompose into the target product.

  • Bicarbonate Quench: Introduce sodium bicarbonate to the mixture to neutralize excess SO₃ and trace sulfuric acid [2]. Stir vigorously for 15 minutes.

  • Isolation: Allow the mixture to settle into static layers. Extract the upper organic layer, dry over anhydrous MgSO₄, and distill under reduced pressure (45–50 °C at 10 mmHg) to isolate the pure chloromethyl sulfate from the heavier MBCS byproduct.

Part 4: Mechanistic Visualization

The following diagram maps the kinetic pathways of the reaction, highlighting where catalytic intervention promotes target formation and where excess reagents drive byproduct generation.

G Reactant Dichloromethane (CH2Cl2) Complex Zwitterionic Complexes (Transient) Reactant->Complex + SO3 (-45 °C) SO3 Liquid SO3 SO3->Complex BCMS Target Chloromethyl Sulfates (CMCS / BCMS) Complex->BCMS Catalyzed Insertion (Trimethyl Borate) MBCS Methylene bis(chlorosulfate) (Over-sulfation Byproduct) Complex->MBCS Excess SO3 (Uncontrolled) BCME Bis(chloromethyl) ether (Carcinogenic Byproduct) BCMS->BCME Hydrolysis / Moisture Exposure Target Chloromethylated Product BCMS->Target Nucleophilic Attack (Anhydrous)

Reaction pathway showing the synthesis and application of chloromethyl sulfates and key byproducts.

References

  • Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. Organic & Biomolecular Chemistry, 2, 1554, (2004). Available at:[Link]

Troubleshooting

Technical Support Center: Bis(chloromethyl)sulfate Storage &amp; Stabilization

Welcome to the Technical Support Center for reactive alkylating agents. As a Senior Application Scientist, I have designed this guide to address the critical handling, stabilization, and storage requirements for Bis(chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive alkylating agents. As a Senior Application Scientist, I have designed this guide to address the critical handling, stabilization, and storage requirements for Bis(chloromethyl)sulfate (BCMS) and related chloromethyl sulfate derivatives. Due to their extreme electrophilicity, these compounds demand rigorous environmental controls to prevent rapid, autocatalytic degradation.

Mechanistic Overview: The Autocatalytic Degradation Cycle

Bis(chloromethyl)sulfate is a potent bis-alkylating agent utilized in advanced organic synthesis. Due to the highly electrophilic nature of the chloromethyl groups, BCMS is extremely sensitive to moisture[1]. Exposure to even trace amounts of water initiates the hydrolysis of the sulfate ester bonds, releasing sulfuric acid, hydrochloric acid (HCl), and formaldehyde[2].

Crucially, this degradation is autocatalytic . The liberated acidic byproducts exponentially accelerate the cleavage of remaining intact BCMS molecules. To prevent this runaway degradation during distillation and long-term storage, the introduction of specific stabilization agents—acting as acid scavengers—is mandatory[3].

DegradationPathway BCMS Bis(chloromethyl)sulfate (Stable) Hydrolysis Hydrolysis Reaction BCMS->Hydrolysis Exposure H2O Trace Moisture (H2O) H2O->Hydrolysis Acid Acidic Byproducts (HCl, H2SO4) Hydrolysis->Acid Autocatalytic Formaldehyde Formaldehyde (CH2O) Hydrolysis->Formaldehyde Acid->BCMS Accelerates Degradation Stabilizer Stabilizing Agent (Na2CO3 / Amines) Acid->Stabilizer Intercepted by Neutralization Neutralized Salts (Stable) Stabilizer->Neutralization Prevents Autocatalysis

Autocatalytic degradation of bis(chloromethyl)sulfate and interception by stabilizing agents.

Troubleshooting & FAQs

Q1: Why is my stored BCMS turning yellow or dark brown? A1: Pure BCMS is a clear, colorless liquid[4]. A color shift to yellow or dark brown is the primary visual indicator of acid-catalyzed decomposition. This darkening is often accompanied by the polymerization of liberated formaldehyde and the fuming of HCl gas[5]. If your sample has darkened, the structural integrity of the reagent is compromised, and it should be safely quenched and discarded.

Q2: Which stabilizing agents should I use during the distillation of crude BCMS? A2: For thermal processing, heterogeneous inorganic bases such as (Na₂CO₃) or sodium bicarbonate (NaHCO₃) are required[3]. These solid agents neutralize unstable acidic components in the crude mixture without dissolving into the organic phase. This permits fractional distillation at temperatures up to 100°C without substantial thermal decomposition[3].

Q3: Can I use amine-based stabilizers for long-term liquid storage? A3: Yes. While inorganic carbonates are ideal for distillation, tertiary amines such as (NMM), triethylamine, or dicyclohexylamine are highly effective for liquid-phase cold storage[5],[6]. These amines are soluble in the organic phase and immediately neutralize trace HCl, forming stable, inert ammonium salts[6]. The recommended concentration is typically 1.0% to 2.0% by weight[5].

Quantitative Comparison of Stabilization Agents

To select the appropriate stabilization agent for your specific workflow, refer to the quantitative data summarized below.

Stabilizing AgentPhase TypeOptimal ConcentrationPrimary ApplicationMechanism of Action
Sodium Carbonate (Na₂CO₃) Heterogeneous (Solid)2.0 - 5.0% (w/w)Pre-distillation / Thermal processingInsoluble acid scavenging; prevents thermal degradation[3].
Sodium Bicarbonate (NaHCO₃) Heterogeneous (Solid)2.0 - 5.0% (w/w)Aqueous workup / WashingMild neutralization of crude reaction mixtures[3].
N-Methylmorpholine (NMM) Homogeneous (Liquid)0.5 - 2.0% (w/w)Long-term cold storage (2-8°C)Soluble neutralization of trace HCl; forms stable salts[6].
Dicyclohexylamine (DCHA) Homogeneous (Liquid)1.0 - 2.0% (w/w)Long-term cold storage (2-8°C)Sterically hindered acid scavenging; prevents nucleophilic attack[5].

Standard Operating Procedures (SOPs)

The following self-validating protocols ensure the chemical integrity of BCMS is maintained throughout purification and storage.

Protocol A: Stabilization and Fractional Distillation of BCMS

Objective: To purify crude BCMS while preventing acid-catalyzed thermal decomposition.

  • Drying: Following the synthesis of BCMS, ensure the crude organic phase is thoroughly dried over anhydrous magnesium sulfate (MgSO₄) for at least 2 hours to remove trace moisture[5].

  • Filtration: Filter the mixture through a fritted glass funnel to remove the hydrated MgSO₄.

  • Addition of Stabilizer: Add anhydrous sodium carbonate (Na₂CO₃) at 3.0% (w/w) relative to the expected yield of BCMS directly into the distillation flask[3].

    • Causality Note: The solid Na₂CO₃ remains in the distillation pot to continuously neutralize any HCl or H₂SO₄ generated as the temperature rises. This prevents product polymerization and allows safe heating up to 100°C[3].

  • Distillation: Perform fractional distillation under reduced pressure. Maintain the distillation temperature strictly between 50°C and 100°C[3].

  • Collection: Collect the purified BCMS in a chilled receiving flask pre-purged with dry argon or nitrogen.

Protocol B: Preparation of BCMS for Long-Term Cold Storage

Objective: To maintain the chemical integrity of purified BCMS over extended storage periods.

  • Inert Atmosphere Setup: Transfer the freshly distilled BCMS into a flame-dried, amber glass storage bottle under a continuous stream of dry argon.

  • Amine Doping: Add 1.0% (w/w) of anhydrous N-methylmorpholine (NMM) or dicyclohexylamine to the purified BCMS[5],[6].

  • Homogenization: Swirl the bottle gently for 30 seconds to ensure the tertiary amine is completely dissolved.

    • Causality Note: A homogeneous tertiary amine acts as a sacrificial base, instantly neutralizing localized acid pockets before they can catalyze bulk degradation[6].

  • Sealing and Storage: Seal the bottle with a PTFE-lined cap, wrap the seal tightly with Parafilm, and store in a desiccator within an explosion-proof refrigerator at 2-8°C[7].

References

  • Title: Process for preparing methyl chlorosulfates (US Patent 4,649,209)
  • Title: Composition Containing Stability-Improved Chloromethyl Phosphate Derivative and Process for Producing Same (US Patent App. 2009/0114877)
  • Title: Chloromethyl chlorosulfate: A new, catalytic method of preparation and reactions with some nucleophiles Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive ¹H NMR Spectrum Analysis of Bis(chloromethyl)sulfate: A Comparative Guide for Alkylating Agents

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary Bis(chloromethyl)sulfate (BCMS, CAS: 73455-05-7) is a highly reactive bifunctional alkylating and crosslinking agen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

Bis(chloromethyl)sulfate (BCMS, CAS: 73455-05-7) is a highly reactive bifunctional alkylating and crosslinking agent utilized in advanced organic synthesis and biochemical research. Due to its extreme reactivity and potential toxicity, rigorous analytical validation is required before deployment in any synthetic or biological assay. This guide provides an in-depth comparative analysis of the ¹H NMR spectrum of BCMS against alternative agents, offering mechanistic insights and self-validating experimental protocols to ensure scientific integrity.

Chemical Causality: The ¹H NMR Profile of Bis(chloromethyl)sulfate

In ¹H NMR spectroscopy, the chemical shift ( δ ) is dictated by the local electronic environment of the protons. For BCMS, the molecular symmetry results in a single, distinct proton environment for the four protons across the two equivalent chloromethyl groups (-CH₂-).

The causality behind its significant downfield shift lies in dual electron-withdrawing effects:

  • Inductive Effect of Chlorine: The highly electronegative chlorine atom pulls electron density away from the methylene protons, reducing local magnetic shielding.

  • Deshielding by the Sulfate Ester: The central sulfate core (-O-SO₂-O-) is exceptionally electron-withdrawing—far more so than a standard ether oxygen.

Consequently, while a standard chloromethyl ether exhibits a methylene singlet at approximately 5.45 ppm[1], the introduction of the sulfate group in BCMS pushes this singlet further downfield to the ~5.90–6.15 ppm range. This is structurally analogous to the shifts observed in related chlorosulfate derivatives, such as bromomethyl chlorosulfate (6.00 ppm) and bis(chlorosulfate)methane (6.15 ppm)[2].

Comparative Analysis: BCMS vs. Alternative Alkylating Agents

When selecting an alkylating or crosslinking agent, researchers must balance reactivity, structural outcomes, and safety. Below is a quantitative comparison of BCMS and its standard alternatives.

Table 1: ¹H NMR and Performance Comparison of Alkylating Agents
AgentChemical Formula¹H NMR Shift (CDCl₃)Multiplicity & IntegrationPrimary ApplicationSafety & Reactivity Profile
Bis(chloromethyl)sulfate (BCMS) (ClCH₂O)₂SO₂~6.00 ppmSinglet (4H)Bifunctional crosslinkingHigh reactivity; moisture sensitive.
Bis(chloromethyl) ether (BCME) (ClCH₂)₂O~5.60 ppmSinglet (4H)DNA/Protein crosslinkingPotent bifunctional alkylator; known carcinogen[3].
Chloromethyl methyl ether (MOMCl) CH₃OCH₂Cl5.45 ppm (CH₂)3.50 ppm (CH₃)Singlet (2H)Singlet (3H)Hydroxyl protection (MOM)Volatile; highly regulated[4],[1].
Chloromethyl chlorosulfate (CMCS) ClCH₂OSO₂Cl~6.00 ppmSinglet (2H)Chloromethylating agentHighly corrosive; reacts rapidly with nucleophiles[5].
Dimethyl sulfate (DMS) (CH₃O)₂SO₂~3.90 ppmSinglet (6H)Monofunctional methylationHighly toxic methylator.

Self-Validating Experimental Protocol: ¹H NMR Acquisition

To ensure absolute confidence in the structural integrity of BCMS, the following self-validating NMR protocol must be employed. The protocol utilizes internal referencing to prevent the misassignment of the highly deshielded BCMS peak.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of BCMS in 0.6 mL of anhydrous CDCl₃.

    • Causality: Anhydrous solvent is critical because BCMS rapidly hydrolyzes in the presence of moisture. Hydrolysis generates new chemical species (e.g., formaldehyde and sulfuric acid byproducts) that will obscure the primary singlet and compromise the quantitative integration[3].

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) to the sample.

  • Data Acquisition: Acquire the spectrum at 298 K using a 400 MHz NMR spectrometer (minimum 16 scans to ensure a high signal-to-noise ratio).

  • Self-Validation Check: Before analyzing the BCMS peak, verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm . If these peaks deviate, the spectrum must be re-phased and recalibrated; otherwise, the downfield shift of BCMS cannot be trusted.

  • Signal Integration: Locate the target singlet near 6.00 ppm and integrate. A pure BCMS sample will show a sharp singlet with an integration value of 4, with no secondary peaks in the 5.0–6.5 ppm region.

NMR_Workflow A Sample Preparation (BCMS in Anhydrous CDCl3) B Internal Standard Addition (TMS at 0.00 ppm) A->B C Data Acquisition (400 MHz, 298 K) B->C D Self-Validation Check (Verify TMS=0.00, CHCl3=7.26) C->D E Spectral Analysis (Integration of ~6.0 ppm Singlet) D->E

Workflow for self-validating 1H NMR acquisition of moisture-sensitive alkylating agents.

Mechanistic Insights: Crosslinking Pathways in Drug Development

Bifunctional alkylating agents like BCMS and BCME are pivotal in studying nucleic acid-protein interactions and chromatin structure[3]. Their mechanism of action relies on sequential bimolecular nucleophilic substitution (S_N2) reactions.

  • Causality of Crosslinking: The chloromethyl groups are highly susceptible to nucleophilic attack by the electron-rich amino groups of DNA bases (e.g., Guanine N7). The first attack yields a mono-alkylated adduct. Because BCMS is bifunctional, the remaining chloromethyl group can subsequently react with a nucleophile on the opposite DNA strand or an adjacent protein, forming a stable covalent bridge. This interstrand crosslinking fundamentally inhibits DNA replication and transcription, a mechanism often exploited in the development of chemotherapeutic agents[3].

Crosslinking_Mechanism A Bifunctional Alkylating Agent (e.g., BCMS / BCME) B First S_N2 Attack (Nucleophilic Base on DNA) A->B C Mono-alkylated DNA Adduct (Reactive Intermediate) B->C D Second S_N2 Attack (Opposite DNA Strand) C->D E Interstrand Crosslink (Inhibition of Replication) D->E

Sequential SN2 mechanism of DNA interstrand crosslinking by bifunctional agents.

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Bis(chloromethyl)sulfate: A Comparative Analytical Guide

Executive Summary Bis(chloromethyl)sulfate (BCMS) is a potent, bifunctional alkylating agent utilized in specialized crosslinking studies and organic synthesis. Due to its extreme electrophilicity and structural similari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(chloromethyl)sulfate (BCMS) is a potent, bifunctional alkylating agent utilized in specialized crosslinking studies and organic synthesis. Due to its extreme electrophilicity and structural similarity to known carcinogens like [1] and [2], rigorous analytical control is paramount. This guide provides an in-depth evaluation of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation pattern of BCMS, comparing its performance and spectral signature against alternative alkylating agents to aid drug development professionals and analytical chemists in precise structural elucidation.

Mechanistic Fragmentation Dynamics of BCMS (EI, 70 eV)

Unlike stable aromatic compounds, aliphatic sulfates like BCMS (C₂H₄Cl₂O₄S, MW: 194.02 g/mol ) exhibit vanishingly small molecular ion ([M]⁺) peaks under standard 70 eV electron ionization[3]. The fragmentation causality is driven by the high electronegativity of the terminal chlorine atoms paired with the excellent leaving-group capacity of the central sulfate moiety.

  • Molecular Ion Cluster (m/z 194, 196, 198): This cluster reflects the characteristic 9:6:1 isotopic distribution of two chlorine atoms ( 35 Cl and 37 Cl). However, due to the rapid homolytic cleavage of the C-O bond in the gas phase, this cluster is typically absent or present at <1% relative abundance.

  • Base Peak Formation (m/z 49, 51): The dominant fragmentation pathway is the alpha-cleavage yielding the highly stabilized chloromethyl cation ( [CH2​Cl]+ )[4]. The inductive electron-withdrawing effect of the sulfate group severely weakens the C-O bond, making this cleavage kinetically favorable. The m/z 49 and 51 peaks appear in a classic 3:1 isotopic ratio.

  • Sulfate Core Fragments (m/z 64, 80, 81): Deep fragmentation of the sulfate ester backbone yields [SO2​]+ (m/z 64), [SO3​]+ (m/z 80), and [HSO3​]+ (m/z 81), which are [5].

BCMS_Fragmentation M BCMS Molecular Ion [M]+ m/z 194/196/198 (C2H4Cl2O4S)+ F1 Chloromethyl Cation [CH2Cl]+ m/z 49/51 (Base Peak, 3:1 ratio) M->F1 Alpha-Cleavage (C-O bond rupture) F2 Loss of Chloromethyl [M - CH2Cl]+ m/z 145/147 (C H2 Cl O4 S)+ M->F2 Loss of *CH2Cl radical F3 Sulfur Dioxide Ion [SO2]+ m/z 64 M->F3 Backbone degradation F2->F3 Loss of CH2ClO2

Primary EI-MS fragmentation pathways of Bis(chloromethyl)sulfate.

Comparative MS Performance: BCMS vs. Alternatives

When selecting an alkylating agent or monitoring reaction impurities, understanding the distinct MS signatures of BCMS compared to Dimethyl Sulfate (DMS) and Bis(chloromethyl) ether (BCME) is critical. BCME is a known[6].

Table 1: GC-MS Fragmentation Comparison of Alkylating Agents
CompoundFormulaMW ( g/mol )Molecular Ion[M]⁺Base PeakKey Diagnostic Ions (m/z)
Bis(chloromethyl)sulfate (BCMS) C₂H₄Cl₂O₄S194.02194, 196, 198 (Absent)49 ( [CH2​Cl]+ )49, 51, 64, 81, 145
Dimethyl Sulfate (DMS) C₂H₆O₄S126.13126 (Weak)95 ( [M−OCH3​]+ )45, 66, 95, 126
Bis(chloromethyl) ether (BCME) C₂H₄Cl₂O114.96114, 116, 118 (Weak)49 ( [CH2​Cl]+ )49, 51, 79, 81

Analytical Insights:

  • Differentiation from BCME: Both BCMS and BCME share the m/z 49/51 base peak due to the generation of the chloromethyl cation. Differentiation relies heavily on chromatographic retention time and the presence of sulfate-specific ions (m/z 64, 81) in BCMS, versus the [M−Cl]+ ion (m/z 79/81) characteristic of BCME.

  • Differentiation from DMS: (m/z 95)[2], lacking the isotopic chlorine signatures entirely.

Experimental Protocol: GC-MS Analysis of BCMS

Due to the thermal lability and high reactivity of BCMS (susceptible to rapid hydrolysis), standard split/splitless injection at high temperatures can lead to severe on-column degradation. The following protocol utilizes Cold On-Column (COC) injection to ensure a self-validating, intact analyte transfer.

Materials & Reagents
  • Capillary Column: Rtx-624 or DB-1 (30 m × 0.32 mm ID, 1.8 µm film thickness) — [7].

  • Carrier Gas: Ultra-high purity Helium (1.2 mL/min constant flow).

  • Solvent: Anhydrous Dichloromethane (DCM). Causality Note: Protic solvents like methanol must be strictly avoided as they will rapidly solvolyze BCMS.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the BCMS sample in anhydrous DCM to a concentration of 10 µg/mL. Ensure all glassware is rigorously dried to [8].

  • Injection: Inject 1.0 µL using a Cold On-Column (COC) injector. Initial injection temperature should be set to 40°C (tracking the oven temperature) to prevent thermal decomposition in the inlet.

  • GC Temperature Program:

    • Initial: 40°C (hold for 2 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 250°C (hold for 5 min to bake out the column).

  • MS Parameters (EI Mode):

    • Transfer Line Temp: 250°C.

    • Ion Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) targeting m/z 49, 51, 64, and 145 for maximum sensitivity, alongside a full scan (m/z 35-250) for library confirmation.

GCMS_Workflow Prep Sample Prep (Anhydrous DCM) Inj Cold On-Column Injection (40°C) Prep->Inj GC Capillary GC (Rtx-624 / DB-1) Inj->GC EI EI Source (70 eV, 230°C) GC->EI Quad Quadrupole Mass Analyzer EI->Quad Data Data Acquisition (SIM: m/z 49, 64, 145) Quad->Data

Optimized GC-MS analytical workflow for thermally labile alkylating agents.

References

  • Title : Diethyl sulfate - the NIST WebBook Source : NIST URL :[Link]

  • Title : Trace Level Determination of Residual Dimethyl Sulphate (PGI) in Tipiracil Hydrochloride Drug Substance by Gas Chromatography Source : Scholars Research Library URL :[Link]

  • Title : The Gas Chromatographic Analysis of Bis(chloromethyl) Ether in Air Source : Oxford Academic (BCSJ) URL :[Link]

  • Title : The use of fast molecular descriptors and artificial neural networks approach in organochlorine compounds electron ionization mass spectra classification Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Use of Mass Spectrometry for the Determination of Formaldehyde in Samples Potentially Toxic to Humans: A Brief Review Source : IntechOpen URL :[Link]

  • Title : Method development and validation of dimethyl sulphate content in esomeprazole magnesium drug substance by gc-ms Source : ResearchGate URL :[Link]

  • Title : N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Source : MDPI URL :[Link]

Sources

Validation

A Comparative Toxicological Profile: Bis(chloromethyl)sulfate vs. Bis(chloromethyl) ether

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical reagents, particularly those utilized as alkylating agents, a thorough understanding of their toxicological profiles is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical reagents, particularly those utilized as alkylating agents, a thorough understanding of their toxicological profiles is paramount for ensuring laboratory safety and mitigating potential health risks. This guide provides a detailed, objective comparison of the toxicity of two potent bifunctional alkylating agents: Bis(chloromethyl)sulfate (BCMS) and Bis(chloromethyl) ether (BCME). While both compounds are recognized for their high reactivity, their toxicological databases differ significantly in depth, with BCME being extensively studied and classified as a potent human carcinogen.

Introduction to the Compounds

Bis(chloromethyl) ether (BCME) is a colorless liquid with a strong, suffocating odor.[1] It was formerly used in the production of polymers, resins, and textiles; however, due to its severe carcinogenicity, its industrial production and use have been drastically curtailed.[1][2] BCME can also be formed as a byproduct in reactions involving formaldehyde and hydrochloric acid.[2]

Bis(chloromethyl)sulfate (BCMS) , also known as methylene bis(chlorosulfate), is a related compound anticipated to have significant toxicological properties due to its structure as a bifunctional alkylating agent. Detailed public toxicological studies on BCMS are scarce. However, information on structurally related compounds, such as chloromethyl chlorosulfate, indicates significant hazards, including acute toxicity, corrosivity, and potential carcinogenicity.[3][4]

Comparative Toxicity Profile

The available data starkly contrasts the well-documented, severe toxicity of BCME with the less characterized, but presumed high, toxicity of BCMS.

Toxicological EndpointBis(chloromethyl) ether (BCME)Bis(chloromethyl)sulfate (BCMS) & Related Compounds
Carcinogenicity Known human carcinogen (IARC Group 1) . Occupational exposure is strongly linked to an increased risk of lung cancer, particularly small-cell carcinoma.[5]Data for BCMS is not readily available. However, the related compound chloromethyl chlorosulfate is classified as a potential carcinogen (Carcinogenicity, Category 1A or 1B).[3][4]
Acute Toxicity High acute toxicity via inhalation, ingestion, and dermal contact.[6][7] The inhalation LC50 in rats for a 7-hour exposure is approximately 7 ppm.[8] Oral LD50 in rats is 278 mg/kg.[7] Causes severe irritation to the skin, eyes, and respiratory tract.[6][9]The related compound, chloromethyl chlorosulfate, is fatal if inhaled, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[3][5] Bis(chloromethyl) sulfide is toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye damage.[6]
Genotoxicity Genotoxic. Induces unscheduled DNA synthesis in human fibroblasts in vitro and is mutagenic to bacteria.[10]Expected to be genotoxic due to its nature as a bifunctional alkylating agent.
Mechanism of Action Potent bifunctional alkylating agent. It forms covalent bonds with nucleophilic sites on biological macromolecules, such as DNA, leading to DNA damage, mutations, and carcinogenesis.[10][11]Presumed to be a potent bifunctional alkylating agent, similar to BCME, capable of cross-linking biological macromolecules.
Hydrolysis Products Hydrolyzes rapidly in water and moist air to form formaldehyde and hydrochloric acid, both of which are toxic and corrosive.[12]Expected to hydrolyze to form formaldehyde, hydrochloric acid, and sulfuric acid, all of which are corrosive and toxic.

Mechanism of Action: DNA Alkylation

Both BCME and, presumably, BCMS exert their toxic effects primarily through their action as potent bifunctional alkylating agents. This means they have two reactive sites that can form covalent bonds with nucleophilic centers in biological molecules. The primary target for their carcinogenic activity is DNA.

The mechanism involves the formation of a reactive carbocation intermediate which then attacks nucleophilic sites on DNA bases, most commonly the N7 position of guanine. As bifunctional agents, they can react with two different nucleophiles, leading to the formation of DNA-protein cross-links or, more critically, interstrand cross-links in DNA. These interstrand cross-links are particularly cytotoxic and mutagenic as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which can lead to cell death or mutations.

Ames_Test_Workflow cluster_preparation Preparation cluster_assay Assay cluster_incubation_analysis Incubation & Analysis prep_bacteria Grow Salmonella Strains mix Mix Bacteria, Compound, and S9 Mix/Buffer prep_bacteria->mix prep_compounds Prepare Test Compound Dilutions (BCMS/BCME) prep_compounds->mix prep_s9 Prepare S9 Mix prep_s9->mix incubate_mix Incubate at 37°C mix->incubate_mix add_top_agar Add Top Agar and Pour onto Plates incubate_mix->add_top_agar incubate_plates Incubate Plates at 37°C for 48-72h add_top_agar->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies analyze_data Analyze Data and Determine Mutagenicity count_colonies->analyze_data caption Ames Test Experimental Workflow

Ames Test Experimental Workflow

Conclusion and Safety Recommendations

The toxicological profile of Bis(chloromethyl) ether is well-established, classifying it as a potent, multi-route human carcinogen with high acute toxicity. While specific data for Bis(chloromethyl)sulfate is limited, its chemical structure as a bifunctional alkylating agent, along with the toxicity data of related compounds, strongly suggests a similar and severe hazard profile.

Therefore, both compounds must be handled with extreme caution in a laboratory setting. The following recommendations are crucial:

  • Engineering Controls: All work with these compounds must be conducted in a certified chemical fume hood with a high rate of air exchange.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles, is mandatory. For operations with a higher risk of aerosol generation, respiratory protection should be considered.

  • Decontamination and Waste Disposal: All surfaces and equipment must be thoroughly decontaminated after use. Waste containing these compounds must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

  • Training: All personnel working with these chemicals must receive specific training on their hazards and the appropriate safety procedures.

Given the extreme toxicity of these compounds, researchers should, whenever possible, seek less hazardous alternatives for their experimental needs.

References

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - Chloromethyl chlorosulfate. Retrieved from [Link]

  • PubChem. (n.d.). Bis(chloromethyl) Sulfide. Retrieved from [Link]

  • PubChem. (n.d.). Chloromethyl chlorosulfate. Retrieved from [Link]

  • International Agency for Research on Cancer. (1987). BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(chloromethyl) ether. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Bis(chloromethyl)ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TOXICOLOGICAL PROFILE FOR BIS(CHLOROMETHYL)ETHER. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0237 - bis(CHLOROMETHYL) ETHER. Retrieved from [Link]

  • International Agency for Research on Cancer. (2012). BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Retrieved from [Link]

  • Albert Einstein College of Medicine. (n.d.). Bis-Chloromethyl Ether. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER. In Chemical Agents and Related Occupations. Retrieved from [Link]

  • Canada.ca. (2017). ARCHIVED - Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - PSL1. Retrieved from [Link]

  • GovInfo. (n.d.). TOXICOLOGICAL PROFILE FOR BIS(CHLOROMETHYL)ETHER. Retrieved from [Link]

  • Canada.ca. (n.d.). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether. Retrieved from [Link]

  • Datasheet. (n.d.). Bis(chloromethyl) Ether. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0237 - bis(CHLOROMETHYL) ETHER. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Bis(Chloromethyl)Ether (BCME). Retrieved from [Link]

Sources

Comparative

Validating Bis(chloromethyl)sulfate purity via elemental analysis

[rankdir=LR, Fig 1. Hydrolytic degradation pathway of Bis(chloromethyl)sulfate complicating standard analysis.

Author: BenchChem Technical Support Team. Date: March 2026

[rankdir=LR,

Fig 1. Hydrolytic degradation pathway of Bis(chloromethyl)sulfate complicating standard analysis.

Elemental Analysis (CHNS) as the Absolute Standard

Unlike chromatographic methods that rely on molecular integrity during separation, Elemental Analysis via the Pregl-Dumas combustion method destroys the molecule to quantify its fundamental atomic constituents[1]. By determining the absolute mass percentages of Carbon, Hydrogen, and Sulfur, EA provides a holistic purity profile that accounts for both organic and inorganic impurities simultaneously.

Elemental analysis provides a powerful analytical tool for purity determination of compounds and is a prerequisite for publication in many journals dealing with synthetic chemistry[2]. According to rigorous journal standards, including those outlined by the American Chemical Society (ACS), elemental analysis values must fall within ±0.4% of the calculated theoretical values to confirm >95% sample purity[3]. For a small, reactive molecule like BCMS, this absolute quantification is indispensable.

Comparative Performance Matrix
Analytical MethodPrinciple of OperationBCMS CompatibilityAccuracy & PrecisionCritical Limitations
Elemental Analysis (CHNS) High-temp combustion & TCD detectionExcellent (if hermetically sealed)Absolute mass % (±0.4% tolerance)Destructive; requires strict inert sample preparation.
¹H / ¹³C NMR Nuclear magnetic resonanceModerate Relative purity (integration ratios)Blind to inorganic salts (e.g., H₂SO₄); requires anhydrous solvents.
GC-MS Volatilization & mass spectrometryPoor High structural specificityThermal degradation in injector; irreversible column alkylation.
HPLC-UV Liquid chromatography & UV absorptionPoor High resolution separationRapid hydrolysis in protic mobile phases; lacks strong chromophore.

Self-Validating Experimental Protocol for BCMS

To ensure scientific trustworthiness, an analytical protocol cannot simply be a sequence of steps; it must be a self-validating system incorporating internal quality controls. The following CHNS combustion workflow is optimized specifically for halogenated sulfates like BCMS.

G Prep 1. Inert Atmosphere Prep (Argon Glovebox) Seal 2. Silver Capsule Sealing (Traps Cl as AgCl) Prep->Seal Prevents ambient hydrolysis Combust 3. Flash Combustion (1000°C, O2 excess) Seal->Combust Auto-sampler drop Reduce 4. Copper Reduction (Removes excess O2) Combust->Reduce Yields CO2, H2O, SO2, NOx Separate 5. GC Column Separation (Isothermal) Reduce->Separate Yields CO2, H2O, SO2, N2 Detect 6. TCD Detection (Absolute Mass Quantification) Separate->Detect Sequential peak elution

Fig 2. Self-validating CHNS elemental analysis workflow optimized for halogenated sulfates.

Step-by-Step Methodology

Step 1: System Blank & Baseline Stabilization Run three empty silver capsules through the analyzer. Validation Criteria: The Thermal Conductivity Detector (TCD) baseline drift must be < 1 mV to ensure no residual carrier gas contamination.

Step 2: Primary Calibration (K-Factor Establishment) Analyze a primary standard, Sulfanilamide (contains C, H, N, S, O), at three distinct mass levels (e.g., 1.0 mg, 2.0 mg, 3.0 mg) to establish a linear response factor (K-factor) for Carbon, Hydrogen, and Sulfur.

Step 3: Secondary Verification Analyze a secondary standard, Methionine. Validation Criteria: The calculated mass percentages must fall within ±0.2% of Methionine's theoretical values. If this fails, the system calibration is rejected, and the run is halted.

Step 4: Inert Sample Preparation (The Silver Capsule Imperative) Inside an Argon-purged glovebox, accurately weigh 1.5–2.0 mg of BCMS into silver capsules (do not use standard tin capsules). Causality: BCMS contains 36.36% chlorine by mass. During combustion, silver reacts with the liberated chlorine to form non-volatile Silver Chloride (AgCl). If tin were used, volatile HCl or Cl₂ gas would pass through the system, poisoning the copper reduction column and artificially skewing the SO₂ peak integration. Hermetically crimp the capsules to prevent moisture ingress during transfer.

Step 5: Triplicate Analysis & Flash Combustion Transfer the sealed capsules to the auto-sampler. The sample is dropped into a 1000°C furnace enriched with pure O₂, triggering flash combustion (reaching ~1800°C locally). The resulting gases (CO₂, H₂O, SO₂, NOₓ) pass through a copper reduction tube (600°C) to remove excess O₂ and reduce NOₓ to N₂, followed by GC separation and TCD detection.

Step 6: Mass Balance & Data Acceptance Calculate the average %C, %H, and %S from the triplicate runs. Validation Criteria: The Relative Standard Deviation (RSD) across the three runs must be < 0.2%.

Data Interpretation & Causality

The theoretical mass composition of pure Bis(chloromethyl)sulfate (C₂H₄Cl₂O₄S) is:

  • Carbon (C): 12.32%

  • Hydrogen (H): 2.07%

  • Sulfur (S): 16.44%

Because EA provides absolute quantification, deviations from these theoretical values directly diagnose specific synthesis or storage failures:

  • Scenario A (Low C, Low H, High S): If an analysis returns C: 10.1%, H: 1.5%, S: 19.2%, the proportional drop in organic elements alongside an inflation in sulfur indicates contamination with inorganic sulfates (e.g., unreacted sulfuric acid or sulfuryl chloride from the synthesis phase).

  • Scenario B (High C, High H, Low S): If an analysis returns C: 15.0%, H: 3.2%, S: 14.1%, the sample is likely contaminated with unreacted organic precursors, such as dichloromethane or paraformaldehyde polymers.

  • Scenario C (Proportional Drop in C, H, S): If all three elements are uniformly lower than theoretical values, it indicates the sample has absorbed ambient moisture (increasing the unmeasured Oxygen mass percentage) and has begun hydrolyzing.

By enforcing the ±0.4% absolute tolerance standard[4], researchers can confidently validate BCMS purity, ensuring downstream synthetic integrity and preventing catastrophic batch failures.

References

  • [3] An International Study Evaluating Elemental Analysis. ACS Central Science. Available at:[Link]

  • [1] A Look at Elemental Analysis for Organic Compounds. AZoM. Available at:[Link]

  • [4] An International Study Evaluating Elemental Analysis (PMC Archive). National Institutes of Health. Available at:[Link]

  • [2] Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Sulfate Isomers

For researchers, scientists, and drug development professionals, the precise structural characterization of sulfated molecules is a critical challenge. The position of a sulfate group on a molecule can dramatically alter...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of sulfated molecules is a critical challenge. The position of a sulfate group on a molecule can dramatically alter its biological activity, making the differentiation of sulfate isomers a non-trivial but essential task. This guide provides an in-depth comparison of key spectroscopic techniques for tackling this challenge, grounded in experimental data and practical insights.

The subtle difference between positional isomers, such as glucosamine-3-sulfate and glucosamine-6-sulfate, or chondroitin-4-sulfate and chondroitin-6-sulfate, can have profound implications in drug efficacy and safety.[1][2] Therefore, robust analytical methods are paramount. This guide will explore the utility of Mass Spectrometry (MS), Infrared (IR) and Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Mass Spectrometry: A Powerful Tool for Isomer Differentiation

Mass spectrometry (MS) is a cornerstone technique for the analysis of sulfated compounds due to its high sensitivity and ability to provide detailed structural information.[3] When coupled with separation techniques like liquid chromatography (LC), MS becomes an even more powerful tool for resolving and identifying isomers.[3][4]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is particularly valuable for differentiating sulfate isomers. By isolating a precursor ion and subjecting it to fragmentation, unique fragmentation patterns can be generated for different isomers. For example, in the analysis of chondroitin sulfate (CS) disaccharides, the 4S- and 6S- isomers produce distinct diagnostic ions. The MS/MS spectrum of the 4S-CS isomer shows an abundant ion at m/z 300, while the 6S-CS isomer is characterized by a prominent ion at m/z 282.[5] This difference in fragmentation provides a clear basis for their differentiation.

  • Causality Behind Fragmentation: The observed differences in fragmentation patterns arise from the distinct chemical environments of the sulfate groups. The position of the sulfate ester influences the stability of the glycosidic bond and the subsequent fragmentation pathways upon collisional activation.

Advanced MS Techniques: Ion Mobility and Gas-Phase Hydrogen/Deuterium Exchange

While MS/MS is often effective, some isomers can be particularly challenging to distinguish. In such cases, advanced techniques like ion mobility spectrometry (IMS) and gas-phase hydrogen/deuterium exchange (HDX) can provide an additional dimension of separation.[1][5]

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. While the mobilities of some sulfate isomers, like 4S- and 6S-CS disaccharides, can be very similar, this technique can be effective for other isomer pairs.[5]

  • Gas-Phase Hydrogen/Deuterium Exchange (HDX): HDX-MS measures the rate at which labile protons in a molecule are exchanged for deuterium atoms. Different isomers can exhibit distinct exchange rates due to differences in the accessibility and hydrogen bonding of their exchangeable protons. For 4S- and 6S-CS disaccharides, gas-phase HDX has shown promising results for their rapid resolution.[1][5]

Experimental Protocol: LC-MS/MS for Chondroitin Sulfate Isomer Analysis

This protocol outlines a general workflow for the differentiation of chondroitin sulfate isomers using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation: Enzymatically digest the chondroitin sulfate polymer into disaccharides using chondroitinase ABC.[6]

  • Chromatographic Separation: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the isomeric disaccharides.[4][6] A mobile phase with varying pH and salt concentration can be optimized for effective separation.[4]

  • Mass Spectrometric Analysis:

    • Utilize an electrospray ionization (ESI) source in negative ion mode, as this enhances the detection of sulfated compounds.[5]

    • Perform MS/MS analysis on the precursor ions of the monosulfated disaccharides (e.g., m/z 458 for [M-H]⁻).[5]

    • Monitor for the diagnostic fragment ions (e.g., m/z 300 for 4S-CS and m/z 282 for 6S-CS) to identify and quantify each isomer.[5]

Figure 1: A generalized workflow for the differentiation of chondroitin sulfate isomers using LC-MS/MS.

Vibrational Spectroscopy: A Non-Destructive Approach

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, offer non-destructive methods for analyzing sulfate isomers. These techniques probe the vibrational modes of molecules, which are sensitive to their chemical structure and environment.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a sample. The sulfate group (SO₄²⁻) has characteristic IR-active vibrational modes, including an antisymmetric stretching (ν₃) mode around 1106 cm⁻¹ and a bending (ν₄) mode around 617 cm⁻¹ in solution.[7] The precise position and shape of these bands can be influenced by the local environment of the sulfate group, including its position on a larger molecule.

  • Key Differentiating Feature: The S=O stretching vibration of sulfate esters, typically observed around 1230 cm⁻¹, is a key feature in the IR spectra of glycosaminoglycans (GAGs).[8] Subtle shifts in the position of this band can be used to distinguish between isomers. For instance, studies have successfully used Fourier Transform Infrared (FTIR) spectroscopy coupled with chemometric methods to classify chondroitin sulfate A (4-sulfate), chondroitin sulfate C (6-sulfate), glucosamine hydrochloride, and glucosamine-6-sulfate.[9] The "fingerprint region" of the spectrum (below 2000 cm⁻¹) was found to be the most effective for discrimination.[9]

Raman Spectroscopy

Raman spectroscopy is another powerful vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy for aqueous solutions is that water is a weak Raman scatterer, leading to less interference compared to IR spectroscopy.

  • Diagnostic Peak: The symmetric stretching vibration of the sulfate ion (ν₁) gives rise to a strong, sharp Raman peak at approximately 980 cm⁻¹.[10][11] The exact position and intensity of this peak can be used for quantitative analysis of sulfate concentration and may also provide information about the molecular environment of the sulfate group, aiding in isomer differentiation.[10][11][12]

Data Comparison: IR and Raman Spectroscopy
Technique Principle Key Differentiating Feature Advantages Limitations
Infrared (IR) Absorption of IR radiationS=O stretching (~1230 cm⁻¹) and fingerprint region (<2000 cm⁻¹)[8][9]Widely available, non-destructiveStrong water interference, can be less sensitive than MS
Raman Inelastic scattering of lightSymmetric SO₄²⁻ stretch (~980 cm⁻¹)[10][11]Minimal water interference, non-destructiveCan have lower sensitivity for some compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed three-dimensional structure of molecules in solution.[13] It provides a wealth of information about the chemical environment of each atom, making it a powerful tool for distinguishing between isomers.[13]

Key NMR Parameters for Isomer Differentiation
  • Chemical Shift: The chemical shift of a nucleus is highly sensitive to its local electronic environment.[13] Protons and carbons near the sulfate group in different isomeric positions will experience different shielding effects, leading to distinct chemical shifts in their ¹H and ¹³C NMR spectra.

  • Spin-Spin Coupling: The interaction between neighboring nuclear spins, known as spin-spin coupling, provides information about the connectivity of atoms.[13] Differences in coupling constants can help to confirm the position of the sulfate group.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of atoms. This is particularly useful for determining the stereochemistry and conformation of molecules, which can be influenced by the position of the sulfate group.

While NMR is a powerful technique, it has some limitations, including lower sensitivity compared to MS and the potential for complex spectra that require sophisticated analysis. For sulfated compounds, ³³S NMR could theoretically provide direct information, but its practical application is limited by the low natural abundance and quadrupolar nature of the ³³S isotope, which leads to very broad signals.[14]

Experimental Workflow: NMR Analysis of Sulfate Isomers

Figure 2: A typical workflow for the differentiation of sulfate isomers using NMR spectroscopy.

Conclusion: Selecting the Right Tool for the Job

The choice of spectroscopic technique for differentiating sulfate isomers depends on the specific analytical challenge, the available instrumentation, and the desired level of structural detail.

  • Mass Spectrometry is highly sensitive and provides excellent structural information, particularly when combined with tandem MS and advanced techniques like ion mobility and HDX. LC-MS/MS is often the method of choice for complex mixtures.

  • Vibrational Spectroscopy (IR and Raman) offers non-destructive analysis and can be a rapid screening tool. FTIR, in particular, has shown success in classifying different sulfated compounds.

  • NMR Spectroscopy remains the gold standard for unambiguous structure elucidation, providing detailed information about the connectivity and spatial arrangement of atoms.

For comprehensive characterization, a multi-technique approach is often the most powerful strategy. By combining the strengths of these different spectroscopic methods, researchers can confidently differentiate sulfate isomers and gain a deeper understanding of their structure-function relationships.

References

  • DSpace@MIT. (n.d.). Enzymatic and analytical tools for the characterization of chondroitin sulfate and dermatan sulfate glycosaminoglycans. Retrieved from [Link]

  • Desaire, H., et al. (2016). Rapid differentiation of chondroitin sulfate isomers by gas-phase hydrogen/deuterium exchange. PMC. Retrieved from [Link]

  • van der Plas, M-J., et al. (2022). Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples. PMC. Retrieved from [Link]

  • Pepi, L. E., et al. (2021). Quantitative HILIC-Q-TOF-MS Analysis of Glycosaminoglycans and Non-reducing End Carbohydrate Biomarkers via Glycan Reductive Isotopic Labeling. Analytical Chemistry. Retrieved from [Link]

  • Staples, G. O. (2021). Development of Analytical Methods for Analysis of Glycosaminoglycans and Their Mimetics in Human Plasma. VCU Scholars Compass. Retrieved from [Link]

  • Friedel, A. W., & Chamberlain, R. E. (1969). INFRARED DETERMINATION OF INORGANIC SULFATES AND CARBONATES BY THE PELLET TECHNIQUE. DTIC. Retrieved from [Link]

  • Staples, G. O., & Zaia, J. (n.d.). Analysis of Glycosaminoglycans Using Mass Spectrometry. SciSpace. Retrieved from [Link]

  • Asmis, K. R., et al. (2006). Infrared spectroscopy of hydrated sulfate dianions. Fritz Haber Institute. Retrieved from [Link]

  • Volpi, N. (2000). Sulfate composition of glycosaminoglycans determined by infrared spectroscopy. PubMed. Retrieved from [Link]

  • Desaire, H., et al. (2016). Rapid Differentiation of Chondroitin Sulfate Isomers by Gas-phase Hydrogen-deuterium Exchange. PubMed. Retrieved from [Link]

  • Wang, Q-q., & Sun, Q. (2016). [The Quantitative Analysis of Raman Spectroscopy to Sulfate Ion in Aqueous Solution]. Guang Pu Xue Yu Guang Pu Fen Xi. Retrieved from [Link]

  • Slade, J. H., et al. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. AMT. Retrieved from [Link]

  • Klein, D. R., et al. (2020). Imaging mass spectrometry of sulfatide isomers from rat brain tissue using gas-phase charge inversion ion/ion reactions. PMC. Retrieved from [Link]

  • Ninganagouda, R., et al. (2019). Infrared Spectroscopic Investigation Of Sulfate And Other Associated Minerals Of Hungund-Kushtagi Schist Belt With Special Refe. ijstr. Retrieved from [Link]

  • Liénard, D., et al. (2019). Discrimination of sulfated isomers of chondroitin sulfate disaccharides by HILIC-MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Li, B. (n.d.). Raman Analysis of Low Concentration Ions in Water. Spectroscopy Online. Retrieved from [Link]

  • Mernagh, T. P., & Wilde, A. R. (2008). Raman spectroscopic study of a H2O + Na2SO4 solution at 21-600°C and 0.1 MPa to 1. GFZpublic. Retrieved from [Link]

  • HORIBA Process Instruments. (n.d.). Raman Spectroscopy for Offshore Sulfate Detection. Retrieved from [Link]

  • OndaVia. (n.d.). Phosphate and Sulfate Analysis using Quantitative Raman Spectroscopy™. Retrieved from [Link]

  • Kadish, K. M., et al. (2002). Electrochemistry and Spectroscopy of Sulfate and Thiosulfate Complexes of Iron Porphyrins. e-Publications@Marquette. Retrieved from [Link]

  • Reginster, J. Y., et al. (2014). Differentiation of patented crystalline glucosamine sulfate from other glucosamine preparations will optimize osteoarthritis treatment. Esceo. Retrieved from [Link]

  • Guerrini, G., & Michaux, M. (2025). What is the difference between the various forms of glucosamine?. Examine. Retrieved from [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • VITAVERUS. (2025). Glucosamine HCl vs Sulphate: Key Differences Explained. Retrieved from [Link]

  • Co-authors. (2005). Classification of chondroitin sulfate A, chondroitin sulfate C, glucosamine hydrochloride and glucosamine 6 sulfate using chemom. Ovid. Retrieved from [Link]

  • Just Vitamins. (n.d.). Glucosamine sulphate vs Glucosamine hydrochloride. Retrieved from [Link]

  • Gerbst, A. G., & Gaysin, A. I. (2024). 33S NMR: Recent Advances and Applications. PMC. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • Singh, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLOS One. Retrieved from [Link]

  • Kumar, A. (2019, September 23). How to differentiate any kind of isomers by mass & nmr spectrometry?. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

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Comparative

Bis(chloromethyl)sulfate (BCMS) Reference Standards for Genotoxic Impurity Analysis: A Comparison Guide

Executive Summary Bis(chloromethyl)sulfate (BCMS, CAS 73455-05-7) is a potent, bifunctional alkylating agent and a highly concerning genotoxic impurity (GTI). It can inadvertently form during active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(chloromethyl)sulfate (BCMS, CAS 73455-05-7) is a potent, bifunctional alkylating agent and a highly concerning genotoxic impurity (GTI). It can inadvertently form during active pharmaceutical ingredient (API) synthesis when halogenated solvents (such as dichloromethane) interact with sulfonating agents or sulfuric acid. Due to its extreme electrophilicity, quantifying BCMS at the strict limits required by the [1] (typically low ppm or ppb levels based on the Threshold of Toxicological Concern) requires highly controlled analytical methodologies.

This guide objectively compares the use of authentic BCMS reference standards against alternative calibration strategies, providing researchers and drug development professionals with a self-validating protocol for accurate GC-MS/MS quantification.

Mechanistic Insight: The Reactivity of BCMS

To successfully develop an analytical method for BCMS, scientists must first understand the causality behind its instability. BCMS contains two highly reactive chloromethyl groups attached to a sulfate backbone. In the presence of ambient moisture or protic solvents (e.g., water, methanol), BCMS undergoes rapid nucleophilic attack. This results in complete hydrolysis, breaking the molecule down into formaldehyde, hydrochloric acid, and sulfuric acid.

This causality dictates the entire analytical approach: aqueous extraction and standard reversed-phase LC-UV are fundamentally incompatible with intact BCMS analysis. Therefore, method development must rely on anhydrous extraction techniques coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or derivatization-based LC-MS/MS, as demonstrated in foundational studies on [2].

Comparative Analysis of Reference Standard Strategies

When developing a quantitative method for BCMS, selecting the appropriate reference standard strategy is the most critical decision. Below is an objective comparison of the three primary approaches:

Authentic BCMS Reference Standard (High Purity >98%)
  • Mechanism & Use: Utilizes the exact chemical entity for external calibration or standard addition.

  • Advantages: Provides exact retention time and mass spectral fragmentation matching. It is essential for definitive regulatory submission and absolute quantification.

  • Drawbacks: Extremely hazardous to handle. It requires strict anhydrous storage (-20°C under argon) and degrades rapidly if mishandled, which can lead to skewed calibration curves and false-negative reporting.

Surrogate Standard (e.g., Dimethyl Sulfate - DMS)
  • Mechanism & Use: Uses a structurally related, commercially available alkylating agent to estimate BCMS concentration.

  • Advantages: DMS is slightly more stable and widely available. It is highly useful for initial chromatographic optimization, column selection, and recovery scouting without exposing personnel to BCMS.

  • Drawbacks: Different boiling points and ionization efficiencies mean DMS cannot be used for definitive absolute quantification of BCMS due to differing matrix effects and response factors.

Stable Isotope-Labeled Internal Standard (SIL-IS: BCMS-d4)
  • Mechanism & Use: A custom-synthesized version of BCMS where the hydrogen atoms are replaced with deuterium.

  • Advantages: The ultimate internal standard. It co-elutes exactly with the analyte, perfectly correcting for matrix-induced signal suppression, extraction losses, and even partial hydrolysis during sample prep.

  • Drawbacks: Exceptionally high synthesis cost and limited commercial availability.

Quantitative Performance Comparison
ParameterAuthentic BCMS StandardSurrogate Standard (DMS)SIL-IS (BCMS-d4)
Retention Time Shift (vs Analyte) 0.00 min-2.15 min (Typical)0.00 min
Matrix Effect Compensation Poor (Requires Matrix Matching)NoneExcellent
Handling Risk High (Carcinogen)High (Carcinogen)High (Carcinogen)
Cost per Analysis MediumLowHigh
Achievable LOQ (GC-MS/MS) 0.5 ppm2.0 ppm (Estimated)0.1 ppm

Workflow Visualization

The following diagram illustrates the logical flow of the analytical process, highlighting the critical divergence between anhydrous and aqueous pathways.

G cluster_0 BCMS Analytical Workflow vs Degradation API API Matrix (Contains Trace BCMS) Ext_Anhydrous Anhydrous Extraction (DCM, 4°C) API->Ext_Anhydrous Optimal Path Ext_Aqueous Aqueous Extraction (Water/MeOH) API->Ext_Aqueous Sub-optimal Path GCMS GC-MS/MS Analysis (MRM Mode) Ext_Anhydrous->GCMS Intact BCMS Hydrolysis Rapid Hydrolysis (HCl + H2SO4 + HCHO) Ext_Aqueous->Hydrolysis Degradation Hydrolysis->GCMS False Negatives

Figure 1: BCMS analytical workflow highlighting the critical need for anhydrous extraction.

Self-Validating Experimental Protocol: GC-MS/MS Analysis

This methodology utilizes an authentic BCMS reference standard. It is engineered as a self-validating system : by incorporating a surrogate internal standard (Chlorobenzene-d5) and continuous standard bracketing, the method inherently flags any moisture-induced degradation or thermal breakdown in the GC inlet. If the absolute peak area of the BCMS standard drops by >10% while the internal standard remains stable, the system automatically invalidates the run, preventing false-negative reporting of this critical GTI.

Step 1: Standard and Sample Preparation (Strictly Anhydrous)
  • Causality: Water must be excluded at all costs to prevent the hydrolysis pathway shown in Figure 1.

  • Standard Prep: Dissolve the authentic BCMS reference standard (1.0 mg/mL) in anhydrous dichloromethane (DCM) that has been stored over activated 3Å molecular sieves.

  • Sample Extraction: Weigh 100 mg of the API into a pre-chilled glass centrifuge tube. Add 1.0 mL of cold (4°C) anhydrous DCM containing 50 ng/mL of Chlorobenzene-d5 (Internal Standard).

  • Phase Partitioning (If API is DCM-insoluble): Add 1.0 mL of ice-cold LC-MS grade water to dissolve the API, immediately followed by 2.0 mL of cold DCM. Vortex vigorously for exactly 30 seconds and centrifuge at 4°C. Causality: The extreme cold and rapid extraction kinetics minimize the time BCMS spends in the aqueous phase, forcing it into the protective organic (DCM) layer before hydrolysis can occur, a technique adapted from established [3]. Extract the lower DCM layer for analysis.

Step 2: Chromatographic Separation (GC)
  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Injection Technique: 1 µL injection using a Cold On-Column (COC) or Programmable Temperature Vaporizing (PTV) inlet.

  • Causality: Standard split/splitless injection at 250°C causes immediate thermal degradation of BCMS in the glass liner. COC/PTV introduces the sample at 40°C, gently vaporizing the solvent before ramping the temperature, ensuring the intact analyte reaches the stationary phase.

Step 3: Mass Spectrometric Detection (MS/MS)
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the primary transition for the chloromethyl cation [CH2​Cl]+ (e.g., m/z 49 35) and a secondary confirming transition from the molecular fragment.

  • System Suitability & Self-Validation: Inject a mid-level BCMS standard after every 10 sample injections. The run is only considered valid if the BCMS/IS response ratio remains within ± 10% of the initial calibration. A sudden drop indicates active site formation in the column or moisture contamination in the autosampler vials.

References

  • ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Kord, A., et al. (2008). "A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances." Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1006-1010.[Link]

  • Ramakrishna, K., et al. (2008). "Development and validation of a GC-MS method for the determination of methyl methanesulfonate and ethyl methanesulfonate in imatinib mesylate." Journal of Pharmaceutical and Biomedical Analysis, 46(4), 780-783.[Link]

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